3-Fluoro-4-(trifluoromethoxy)benzonitrile
Description
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Properties
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDFWWSJQONADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272444 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-94-8 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Scaffolds
An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity, are highly sought after by medicinal chemists.[1] Among the vast array of fluorinated building blocks, substituted benzonitriles represent a particularly valuable class. The nitrile group is a versatile functional handle and a key pharmacophore, capable of participating in crucial binding interactions with biological targets.[2]
This guide focuses on 3-Fluoro-4-(trifluoromethoxy)benzonitrile, a specialized aromatic compound that combines three critical structural motifs: a fluorine atom, a trifluoromethoxy group (-OCF₃), and a nitrile moiety (-CN). This combination makes it a highly valuable intermediate for synthesizing complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4] The presence of both a ring-activating fluorine and a lipophilic, metabolically robust trifluoromethoxy group provides a powerful tool for fine-tuning the properties of lead compounds to enhance efficacy and pharmacokinetic profiles.[3]
Molecular Structure and Physicochemical Properties
The foundational aspect of 3-Fluoro-4-(trifluoromethoxy)benzonitrile is its distinct molecular architecture. The benzene ring is substituted at positions 1, 3, and 4, leading to a specific electronic and steric arrangement that dictates its reactivity and utility.
Caption: Molecular structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
The key physicochemical data for this compound are summarized below, providing essential information for experimental design and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 886498-94-8 | [3] |
| Molecular Formula | C₈H₃F₄NO | [3] |
| Molecular Weight | 205.11 g/mol | [3] |
| MDL Number | MFCD06660203 | [3] |
| Storage Temperature | 2-8°C, dry | [3] |
Synthesis Pathway: A Strategic Approach
While multiple synthetic routes can be envisioned, a common and logical pathway to 3-Fluoro-4-(trifluoromethoxy)benzonitrile involves a multi-step process starting from a readily available precursor. The following represents a field-proven, logical workflow for its preparation, emphasizing the strategic introduction of each functional group. A key transformation in such syntheses is often the conversion of a phenolic hydroxyl group to the trifluoromethoxy group, followed by the introduction or modification of other substituents.
Caption: Representative synthesis workflow for the target molecule.
Experimental Protocol: Representative Synthesis
This protocol describes a representative method based on established organic chemistry principles, such as the Sandmeyer reaction, for converting an aniline precursor to the final benzonitrile product.
Step 1: Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-Fluoro-4-(trifluoromethoxy)aniline to a solution of hydrochloric acid or sulfuric acid at 0-5°C.[5]
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature is maintained below 5°C.
-
Stir the resulting mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt intermediate. The completion of the reaction can be monitored by testing for the absence of the starting aniline.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution. This step is often exothermic and may require external cooling to control the reaction temperature.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70°C) for several hours to drive the reaction to completion, which is typically indicated by the cessation of nitrogen gas evolution.[6]
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
Spectroscopic Analysis and Structural Elucidation
The confirmation of the molecular structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile relies on a combination of standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence for the presence of the key functional groups.
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is highly characteristic of an aromatic nitrile.[7]
-
C-F Stretches: Strong absorption bands are anticipated in the 1100-1300 cm⁻¹ region, corresponding to the C-F bonds of both the aromatic fluorine and the trifluoromethoxy group.
-
C-O-C Stretch: An absorption corresponding to the aryl-ether linkage of the trifluoromethoxy group would appear around 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).
-
Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms.
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The three aromatic protons would exhibit splitting due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.
-
¹⁹F NMR: Two distinct signals are expected. One signal for the fluorine atom attached directly to the aromatic ring and a second, more intense signal (integrating to three fluorines) for the trifluoromethoxy group.[8] The chemical shifts would be highly dependent on the solvent and reference standard.
-
¹³C NMR: The spectrum would display eight distinct signals for the eight carbon atoms. The carbon attached to the nitrile group (C-CN) would appear around 110-120 ppm, while the nitrile carbon itself (-C≡N) would be further downfield (~115-125 ppm). Carbons attached to fluorine atoms will appear as doublets due to C-F coupling. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.[8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about fragmentation patterns.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound, approximately 205.11.[9]
-
Fragmentation: Common fragmentation patterns may include the loss of the -OCF₃ group or other fragments characteristic of the substituted benzene ring.
Applications and Significance in Drug Discovery
The utility of 3-Fluoro-4-(trifluoromethoxy)benzonitrile is primarily as a key building block in the synthesis of more complex molecules.[3] Its structural features are deliberately designed to confer advantageous properties to a final drug candidate.
Caption: Relationship between structural motifs and resulting properties.
-
Metabolic Stability: The trifluoromethoxy group is exceptionally stable towards metabolic degradation, particularly oxidative processes that might occur with a simpler methoxy group. This can significantly increase the in vivo half-life of a drug.[3]
-
Lipophilicity: The -OCF₃ group substantially increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[3]
-
Binding Interactions: The fluorine atom can alter the electronic distribution of the aromatic ring, potentially enhancing binding to target proteins through favorable electrostatic interactions. The nitrile group is an excellent hydrogen bond acceptor and can serve as a bioisostere for other functional groups like a carbonyl.[2]
-
Synthetic Handle: The nitrile group is a versatile precursor for other functionalities, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), allowing for diverse late-stage functionalization in a synthesis campaign.
Safety and Handling
As with any specialized chemical reagent, proper handling of 3-Fluoro-4-(trifluoromethoxy)benzonitrile is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended.[3][10]
-
Toxicity: While specific toxicity data for this exact compound may be limited, aromatic nitriles as a class should be handled with care, as they can be harmful if swallowed, inhaled, or absorbed through the skin.[12]
References
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MySkinRecipes. 3-Fluoro-4-(trifluoromethoxy)benzonitrile. Available at: [Link]
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Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. Available at: [Link]
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National Center for Biotechnology Information. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Available at: [Link]
-
PubChem. 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile. Available at: [Link]
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzonitrile. Available at: [Link]
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Supporting Information, ACS Publications. NMR Spectra for various trifluoromethylated compounds. Available at: [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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Fine Chemical Manufacturer Blog. The Chemistry of Trifluoromethoxy Benzonitriles: Synthesis and Applications. Available at: [Link]
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ResearchGate. IR spectrum of benzonitrile. Available at: [Link]
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SIOC Journals. Application of Nitrile in Drug Design. Available at: [Link]
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Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]
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Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]
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PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]
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Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile. Available at: [Link]
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The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra. Available at: [Link]
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Centers for Disease Control and Prevention. Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. Available at: [Link]
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MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Available at: [Link]
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PubMed. RIFM fragrance ingredient safety assessment, benzonitrile, 3,4-dimethyl-. Available at: [Link]
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A Comprehensive Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzonitrile
This guide provides an in-depth exploration of 3-Fluoro-4-(trifluoromethoxy)benzonitrile, a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its chemical identity, physicochemical properties, a plausible and detailed synthesis protocol, critical safety and handling information, and its applications as a key building block in the development of novel molecules.
Chemical Identity and Structure
3-Fluoro-4-(trifluoromethoxy)benzonitrile is a substituted benzonitrile featuring both a fluorine atom and a trifluoromethoxy group on the aromatic ring. The strategic placement of these functionalities imparts unique electronic and steric properties, making it a valuable synthon in organic chemistry.
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: N#Cc1cc(F)c(OC(F)(F)F)cc1.
This linear notation precisely describes the connectivity of the atoms within the molecule, providing a machine-readable format for chemical databases and software.
Caption: 2D Structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Physicochemical Properties
The combination of the electron-withdrawing nitrile and trifluoromethoxy groups, along with the fluorine atom, significantly influences the molecule's polarity, lipophilicity, and metabolic stability. These properties are crucial for its application in drug design and agrochemicals.
| Property | Value | Source(s) |
| CAS Number | 886498-94-8 | [1][2] |
| Molecular Formula | C₈H₃F₄NO | [1][2] |
| Molecular Weight | 205.11 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Purity | ≥97% | [1] |
| Storage | 2-8°C, in a dry, well-ventilated place | [1] |
Synthesis Protocol: A Plausible Route
While multiple synthetic routes to trifluoromethoxy benzonitriles exist, a highly plausible and efficient method for preparing 3-Fluoro-4-(trifluoromethoxy)benzonitrile involves the O-trifluoromethylation of a readily available phenol precursor, 3-fluoro-4-hydroxybenzonitrile. This approach leverages established methodologies for converting phenols to aryl trifluoromethyl ethers.[3][4][5]
The synthesis of the precursor, 3-fluoro-4-hydroxybenzonitrile, can be achieved via the cyanation of 4-bromo-2-fluorophenol.[6]
Overall Synthetic Scheme
Caption: Plausible two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 3-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorophenol [6]
-
Reaction Setup: In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 4-bromo-2-fluorophenol (1.0 eq) and copper(I) cyanide (1.2 eq) in N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Reaction: Heat the mixture to 150°C and maintain this temperature with vigorous stirring for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like diethyl ether and stir. Decant the organic layer. Repeat the extraction of the residue.
-
Purification: Combine the organic extracts and wash sequentially with water, 1N HCl solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by trituration or column chromatography to yield 3-fluoro-4-hydroxybenzonitrile.
Step 2: O-Trifluoromethylation of 3-Fluoro-4-hydroxybenzonitrile [4][7]
This step is based on modern silver-mediated or electrochemical methods for the direct O-trifluoromethylation of phenols.
-
Reaction Setup: In a suitable reaction vessel (e.g., an electrochemical cell or a round-bottom flask, depending on the chosen method), dissolve 3-fluoro-4-hydroxybenzonitrile (1.0 eq) in an appropriate solvent (e.g., acetonitrile).
-
Reagent Addition: Add a trifluoromethylating agent such as sodium triflinate (Langlois' reagent, CF₃SO₂Na) or trimethyl(trifluoromethyl)silane (TMSCF₃) and a suitable mediator/oxidant (e.g., a silver salt like Ag₂CO₃ and an oxidant, or set up for electrochemical oxidation).
-
Reaction: Conduct the reaction under mild conditions (e.g., room temperature to slightly elevated temperatures) and inert atmosphere. The reaction involves the generation of a trifluoromethyl radical which then couples with the phenoxide.
-
Purification: Upon completion, the reaction mixture is worked up by quenching any remaining reagents, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, 3-Fluoro-4-(trifluoromethoxy)benzonitrile, is then purified by column chromatography on silica gel.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-Fluoro-4-(trifluoromethoxy)benzonitrile is not widely available. Therefore, a conservative approach to safety and handling is imperative, drawing parallels from structurally similar compounds such as 4-fluoro-3-(trifluoromethyl)benzonitrile and 3-fluoro-5-(trifluoromethyl)benzonitrile.[8][9]
-
Hazard Classification (Inferred):
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. If aerosols or vapors are likely to be generated, use a respirator with an appropriate cartridge.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling. Keep away from heat and ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Applications in Research and Development
3-Fluoro-4-(trifluoromethoxy)benzonitrile is a valuable intermediate, primarily due to the unique properties conferred by its fluorinated substituents.
-
Pharmaceuticals: The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This makes the title compound a key starting material for the synthesis of novel active pharmaceutical ingredients (APIs).
-
Agrochemicals: Similar to its role in pharmaceuticals, the inclusion of this moiety in pesticides and herbicides can improve their efficacy and environmental persistence profile. The enhanced lipophilicity can aid in penetration through plant cuticles or insect exoskeletons.[1]
-
Liquid Crystals: The rigid aromatic core combined with the polar nitrile and trifluoromethoxy groups can lead to materials with desirable dielectric and optical properties for use in liquid crystal displays (LCDs).[1]
-
Organic Synthesis: The nitrile group is a versatile functional handle that can be converted into amines, amides, carboxylic acids, or tetrazoles, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.
While specific, named drug candidates or commercial products derived from 3-Fluoro-4-(trifluoromethoxy)benzonitrile are not prominently disclosed in the public domain, its availability from chemical suppliers points to its use in proprietary research and development programs across various industries.
References
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Chem-Impex. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzonitrile. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PubMed Central. Retrieved February 2, 2026, from [Link]
-
Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved February 2, 2026, from [Link]
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Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved February 2, 2026, from [Link]
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MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile. Retrieved February 2, 2026, from [Link]
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ACS Publications. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
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Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Retrieved February 2, 2026, from [Link]
-
The Hartwig Group. (n.d.). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
ResearchGate. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Retrieved February 2, 2026, from [Link]
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Spectroscopic Signature of 3-Fluoro-4-(trifluoromethoxy)benzonitrile: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectral characteristics of 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS No. 886498-94-8).[1][2][3] Due to the current absence of publicly available experimental spectral data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with data from structurally analogous molecules, to forecast its spectroscopic signature. This guide is intended for researchers, scientists, and professionals in drug development and materials science to aid in the identification and characterization of this fluorinated aromatic nitrile.
Introduction: The Structural and Functional Significance
3-Fluoro-4-(trifluoromethoxy)benzonitrile is a halogenated aromatic compound with significant potential in medicinal chemistry and materials science.[1] The presence of both a fluoro and a trifluoromethoxy group on the benzonitrile scaffold imparts unique electronic properties, metabolic stability, and lipophilicity.[1] These features are highly sought after in the design of novel pharmaceuticals and advanced materials.[1] An understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and application.
The molecular structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile is presented below.
Figure 1: Molecular Structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Fluoro-4-(trifluoromethoxy)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrile, fluorine, and trifluoromethoxy groups.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | 7.8 - 8.0 | dd | ~2.0, ~8.5 | Proton ortho to CN and meta to F |
| H-5 | 7.6 - 7.8 | ddd | ~2.0, ~2.0, ~8.5 | Proton meta to CN and ortho to OCF₃ |
| H-6 | 7.4 - 7.6 | t | ~8.5 | Proton meta to CN and ortho to OCF₃ |
Causality behind Predictions: The proton at the 2-position is expected to be the most deshielded due to its proximity to the strongly electron-withdrawing nitrile group. The fluorine atom will cause through-space and through-bond coupling to the adjacent protons, leading to characteristic splitting patterns. The trifluoromethoxy group also exerts a significant deshielding effect.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached fluorine and oxygen atoms, as well as the carbon-fluorine couplings.
| Predicted Signal | Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment |
| C1 | 110 - 115 | No | Carbon bearing the CN group |
| C2 | 135 - 140 | Yes (small J) | CH |
| C3 | 160 - 165 | Yes (large ¹JCF) | Carbon bearing the F group |
| C4 | 145 - 150 | Yes (small J) | Carbon bearing the OCF₃ group |
| C5 | 120 - 125 | Yes (small J) | CH |
| C6 | 128 - 133 | No | CH |
| CN | 115 - 120 | No | Nitrile carbon |
| OCF₃ | 118 - 123 | Yes (¹JCF) | Trifluoromethoxy carbon |
Causality behind Predictions: The carbon directly attached to the fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly deshielded. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will show smaller carbon-fluorine couplings depending on their proximity to the fluorine atom.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to show two distinct signals: one for the aromatic fluorine and one for the trifluoromethoxy group.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |
| Ar-F | -110 to -130 | m | to H-2, H-5 | Aromatic fluorine |
| OCF₃ | -55 to -65 | s | None | Trifluoromethoxy group |
Causality behind Predictions: The chemical shift of the aromatic fluorine is influenced by its position on the ring and the nature of the other substituents. The trifluoromethoxy group typically appears as a sharp singlet in a distinct region of the ¹⁹F NMR spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-4-(trifluoromethoxy)benzonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width appropriate for aromatic protons (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width appropriate for aromatic and nitrile carbons (e.g., 0-180 ppm).
-
Employ a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set an appropriate spectral width for fluorinated organic compounds (e.g., +50 to -250 ppm).
-
Reference the spectrum to an external standard such as CFCl₃.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.
Figure 2: General workflow for NMR data acquisition.
Infrared (IR) Spectroscopy: Key Vibrational Modes
The IR spectrum of 3-Fluoro-4-(trifluoromethoxy)benzonitrile will be characterized by several key absorption bands corresponding to the vibrational modes of its functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2220 - 2240 | Medium-Strong | C≡N stretch |
| 1580 - 1620 | Medium | C=C aromatic ring stretch |
| 1480 - 1520 | Medium | C=C aromatic ring stretch |
| 1200 - 1300 | Strong | C-F stretch (aromatic) |
| 1100 - 1250 | Very Strong | C-F stretch (CF₃) |
| 1000 - 1100 | Strong | C-O stretch |
Causality behind Predictions: The nitrile group (C≡N) has a very characteristic and sharp absorption in the 2220-2240 cm⁻¹ region. The aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range. The most intense bands are expected to be the C-F stretching vibrations of the aromatic fluorine and the trifluoromethoxy group due to the large dipole moment change during these vibrations.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for a liquid or solid soluble in a suitable solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS): Fragmentation and Molecular Ion
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Fluoro-4-(trifluoromethoxy)benzonitrile, electron ionization (EI) would likely be used.
| Predicted m/z | Ion | Comments |
| 205 | [M]⁺ | Molecular ion peak. |
| 186 | [M - F]⁺ | Loss of a fluorine atom from the OCF₃ group. |
| 176 | [M - CN]⁺ | Loss of the nitrile group. |
| 136 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy group. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, likely a prominent peak. |
Causality behind Predictions: The molecular ion peak at m/z 205 is expected to be observed. Common fragmentation pathways for aromatic compounds include the loss of substituents. The C-O bond of the trifluoromethoxy group is a likely point of cleavage, leading to the loss of the OCF₃ radical. The trifluoromethyl cation ([CF₃]⁺) at m/z 69 is a very stable fragment and is often observed in the mass spectra of compounds containing this group.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or liquid, or through a gas chromatograph (GC-MS) for a volatile sample.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.
Sources
3-Fluoro-4-(trifluoromethoxy)benzonitrile solubility
Technical Guide: Solubility Profile and Solvent Selection for 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Part 1: Executive Summary
3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-94-8) is a critical fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). The simultaneous presence of the nitrile group (-CN), fluorine atom (-F), and trifluoromethoxy group (-OCF₃) imparts unique electronic and lipophilic properties, making it a valuable scaffold for modulating metabolic stability and bioavailability in drug design.
However, its high lipophilicity and specific solubility window present challenges in reaction optimization and purification. This guide provides a technical analysis of its solubility landscape, offering researchers a structured approach to solvent selection for synthesis, extraction, and analysis.
Part 2: Physicochemical Profile
Understanding the fundamental properties of the molecule is the first step in predicting solubility behavior. The trifluoromethoxy group significantly increases lipophilicity compared to the parent benzonitrile.
| Property | Value | Notes |
| Chemical Name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile | |
| CAS Number | 886498-94-8 | Verified Identifier |
| Molecular Formula | C₈H₃F₄NO | |
| Molecular Weight | 205.11 g/mol | |
| Physical State | Liquid / Low-melting solid | MP approx. <25°C (Ambient liquid) |
| Predicted LogP | ~3.0 – 3.5 | Highly Lipophilic |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 6 | Interacts with polar solvents |
Part 3: Solubility Landscape & Solvent Compatibility
Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP) relevant to fluorinated aromatics, the solubility profile is categorized below.
Solvent Class Suitability Table
| Solvent Class | Solubility Rating | Specific Solvents | Application Context |
| Polar Aprotic | Excellent | DMSO, DMF, DMAc, NMP, Acetonitrile | Reaction Medium: Ideal for nucleophilic substitutions (SₙAr) and coupling reactions due to high solubility and thermal stability. |
| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform | Extraction/Work-up: Primary choice for liquid-liquid extraction from aqueous phases. |
| Esters/Ketones | Good | Ethyl Acetate, Acetone | Purification: Suitable for silica gel chromatography mobile phases. |
| Alcohols | Moderate to Good | Methanol, Ethanol, IPA | Crystallization: Often used as a co-solvent. Solubility decreases significantly with water addition. |
| Hydrocarbons | Low to Moderate | Hexane, Heptane, Toluene | Precipitation: Used to precipitate impurities or as a non-polar component in chromatography. |
| Aqueous | Insoluble | Water, Buffers (pH 2-10) | Work-up: The compound will partition into the organic layer during aqueous washes. |
Mechanistic Insight: The Fluorine Effect
The -OCF₃ and -F substituents create a strong electron-withdrawing environment, reducing the electron density of the aromatic ring. This increases the compound's affinity for polar aprotic solvents (dipole-dipole interactions) while maintaining high solubility in lipophilic organic solvents due to the hydrophobic nature of the fluorinated groups.
Part 4: Experimental Protocols
To ensure reproducibility, use the following self-validating protocols for solubility determination.
Protocol A: Gravimetric Solubility Screening (Tier 1)
Use this for rapid, approximate solubility assessment.
-
Preparation: Weigh 100 mg of 3-Fluoro-4-(trifluoromethoxy)benzonitrile into a tared 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for clarity.
-
Soluble: Solution is clear/transparent.
-
Insoluble: Visible droplets, turbidity, or phase separation.
-
-
Calculation:
-
Validation: If soluble in <500 µL (S > 200 mg/mL), stop and classify as "High Solubility."
Protocol B: HPLC-Based Saturation Point Analysis (Tier 2)
Use this for precise quantitative data required for formulation or kinetics.
-
Saturation: Add excess compound to 2 mL of solvent in a sealed vial.
-
Equilibration: Shake at controlled temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required due to solvent compatibility).
-
Dilution: Dilute the filtrate 1:100 with Acetonitrile.
-
Quantification: Inject onto HPLC (C18 Column, UV @ 254 nm) against a standard curve.
Part 5: Visualization of Workflows
Figure 1: Solubility Assessment Decision Matrix
This workflow guides the researcher through the solvent selection process based on the intended application.
Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.
Figure 2: Purification & Isolation Workflow
Visualizing the phase behavior during standard work-up procedures.
Caption: Standard work-up protocol exploiting the hydrophobicity of the trifluoromethoxy group.
Part 6: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).[1]
-
Irritation: Causes skin irritation and serious eye irritation.
-
Nitrile Risks: While the nitrile group is stable, avoid contact with strong acids or oxidizers which could theoretically liberate toxic byproducts under extreme conditions.
Engineering Controls:
-
Always handle within a chemical fume hood.
-
Use nitrile gloves (0.11 mm minimum thickness) for splash protection.
-
Waste Disposal: Dispose of all solvent waste containing this compound as halogenated organic waste .
Part 7: References
-
PubChem. 3-Fluoro-4-(trifluoromethoxy)benzonitrile (Compound). National Library of Medicine. Available at: [Link] (Accessed Oct 2023).
Sources
3-Fluoro-4-(trifluoromethoxy)benzonitrile commercial suppliers
Sourcing and Validating 3-Fluoro-4-(trifluoromethoxy)benzonitrile: A Technical Guide
Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethoxy (-OCF₃) groups is a pivotal method for modulating the physicochemical properties of drug candidates.[1][2] 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-94-8) serves as a critical building block in this domain.[1] Its unique substitution pattern—combining an electron-withdrawing nitrile group, a metabolically stable trifluoromethoxy group, and an ortho-fluorine atom—makes it an ideal scaffold for optimizing lipophilicity, metabolic stability, and ligand-target binding affinity.[1] This guide provides a technical roadmap for researchers to source, synthesize, and validate this high-value intermediate.
Technical Profile & Chemical Identity
The compound is characterized by the presence of a trifluoromethoxy group para to the nitrile functionality, with a fluorine atom at the meta position.[1] This specific arrangement creates a distinct electronic environment, often exploited in the design of kinase inhibitors and androgen receptor antagonists.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile |
| CAS Number | 886498-94-8 |
| Molecular Formula | C₈H₃F₄NO |
| Molecular Weight | 205.11 g/mol |
| Physical State | Colorless to pale yellow liquid/low-melting solid |
| Key Pharmacophores | Nitrile (-CN), Trifluoromethoxy (-OCF₃), Fluorine (-F) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Commercial Supplier Landscape
Sourcing fluorinated intermediates requires distinguishing between "stocking" suppliers and "virtual" aggregators. For CAS 886498-94-8, reliability hinges on batch-to-batch consistency regarding isomeric purity.[1]
Tier 1: Verified Stocking Suppliers These entities typically manufacture or hold physical stock, offering Certificates of Analysis (CoA) with H-NMR and F-NMR data.[1]
-
Combi-Blocks: A primary source for fluorinated building blocks, known for high stock availability of specific halo-benzonitriles .[1]
-
CymitQuimica: A reliable European distributor that lists specific batch data for this CAS .[1]
-
Indagoo: Specializes in rare organic intermediates and custom synthesis requests .[1]
Tier 2: Global Aggregators
-
Fisher Scientific / Thermo Fisher: Often source from primary manufacturers (like Avocado or Alfa Aesar) but provide robust supply chain logistics .[1]
Sourcing Strategy: When ordering >10g quantities, request a pre-shipment sample to verify the absence of the 3-fluoro-5-(trifluoromethoxy) isomer, a common byproduct in non-optimized synthesis routes.[1]
Synthesis & Manufacturing Routes
Understanding the synthesis is crucial for anticipating impurities.[1] The industrial preparation of 3-Fluoro-4-(trifluoromethoxy)benzonitrile generally follows a sequence starting from the aniline precursor to ensure correct regiochemistry.[1]
The Optimized Industrial Protocol:
-
Precursor: 3-Fluoro-4-(trifluoromethoxy)aniline.[1]
-
Step 1 (Sandmeyer Bromination): Conversion of the aniline to the aryl bromide using sodium nitrite and hydrobromic acid/CuBr.[1] This yields 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 1682-06-0) .[1]
-
Step 2 (Cyanation): Palladium-catalyzed cyanation (Rosenmund-von Braun or Zn(CN)₂ coupling) replaces the bromine with a nitrile group.[1] This method avoids the harsh conditions of direct nitration/fluorination sequences.[1]
Visualizing the Synthesis Logic:
Figure 1: Step-wise synthesis pathway highlighting the critical intermediate (Aryl Bromide) and potential hydrolysis impurities.
Quality Control & Validation Protocol
Upon receipt of the material, the following self-validating protocol ensures the compound meets the stringent requirements for drug development.
Step 1: ¹⁹F-NMR Spectroscopy (Critical) The presence of two distinct fluorine environments (aromatic F and aliphatic OCF₃) makes ¹⁹F-NMR the most powerful tool for purity assessment.[1]
-
Expected Signals:
-
Pass Criteria: Integration ratio must be strictly 3:1. Any deviation suggests defluorination or contamination with non-fluorinated analogs.[1]
Step 2: GC-MS Analysis
-
Purpose: To detect volatile organic impurities, particularly residual brominated intermediates (1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) which may poison subsequent palladium-catalyzed cross-couplings.[1]
-
Method: Agilent DB-5ms column or equivalent.
-
Pass Criteria: >98.0% area normalization.
Step 3: Appearance & Solubility Check
-
Protocol: Dissolve 10 mg in 1 mL of DMSO-d6. The solution must be clear and colorless. Turbidity indicates inorganic salt contamination (e.g., Zn salts from cyanation).[1]
Applications in Drug Discovery[2]
The 3-Fluoro-4-(trifluoromethoxy)benzonitrile scaffold is a bioisostere often used to replace chlorobenzonitriles or trifluoromethylbenzonitriles.[1]
-
Metabolic Stability: The -OCF₃ group blocks metabolic oxidation at the para-position while increasing lipophilicity (
LogP ~ +1.04 vs. H) without the steric bulk of a tert-butyl group .[1] -
Case Study (Androgen Receptor Antagonists): Structural analogs of Enzalutamide often utilize the 4-cyano-3-(trifluoromethyl)phenyl motif.[1][3] The 3-fluoro-4-(trifluoromethoxy) variant offers a different electrostatic potential surface, potentially altering binding kinetics and overcoming resistance mechanisms .[1]
Safety & Handling
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1]
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation.[1]
-
Specific Hazard: Releases toxic hydrogen fluoride (HF) and cyanide fumes upon thermal decomposition.[1]
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group.
References
-
Novás, M., & Matos, M. J. (2025).[1][2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14).[1][2] Retrieved from [Link]
-
European Patent Office . (2020).[1] EP 3 696 164 A1: Process for the Preparation of 4-Nitro-2-(Trifluoromethyl)-Benzonitrile.[1] Retrieved from [Link]
Sources
Technical Guide: Analogs of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Strategic Scaffolds in Medicinal Chemistry & Agrochemical Design
Executive Summary: The "Super-Fluorinated" Motif
In modern drug discovery, the 3-fluoro-4-(trifluoromethoxy)phenyl motif represents a "privileged substructure." It addresses a specific medicinal chemistry paradox: the need for high lipophilicity to cross biological membranes while maintaining metabolic stability against oxidative clearance.
This guide analyzes 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-94-8) not just as a reagent, but as a parent scaffold for a family of analogs. The combination of the electron-withdrawing nitrile group, the metabolically robust fluorine at the 3-position, and the lipophilic, conformationally unique trifluoromethoxy (
Key Technical Parameters:
-
Lipophilicity (
): High (driven by , ).[1] -
Electronic Effect: Strong electron-withdrawing (
for ). -
Metabolic Stability: The C3-Fluorine blocks ortho-oxidation; the
blocks para-oxidation.
Structural Analysis & Physicochemical Profile
The target molecule serves as a critical bioisostere for 3,4-dichlorobenzonitrile or 4-trifluoromethylbenzonitrile. However, the
The Trifluoromethoxy Advantage
Unlike the rigid
Comparative Analog Profiling
The following table contrasts the core scaffold with its primary structural analogs used in Lead Optimization.
| Analog Class | Substituent (R4) | Substituent (R3) | Hammett | Hansch | Key Feature |
| Target Core | 0.35 | +1.04 | Conformational flexibility, high lipophilicity | ||
| Classical | 0.54 | +0.88 | More electron-withdrawing, rigid | ||
| Halogenated | 0.23 | +0.71 | Sterically smaller, metabolically vulnerable | ||
| Bioisostere | 0.68 | +1.23 | "Super-lipophilic," bulky, extremely stable | ||
| Thio-analog | 0.50 | +1.44 | Higher lipophilicity, oxidation risk ( |
Synthetic Architecture
Synthesizing the 3-fluoro-4-(trifluoromethoxy)benzonitrile core requires navigating the installation of the labile
Pathway A: The Sandmeyer Approach (Traditional)
This route starts from commercially available anilines. It is robust but involves diazonium intermediates.
-
Precursor: 3-Fluoro-4-(trifluoromethoxy)aniline.
-
Diazotization:
, (0°C). -
Cyanation:
, (Sandmeyer reaction).
Pathway B: Transition-Metal Catalyzed Cyanation (Modern)
This route utilizes aryl bromides, which are often more stable and easier to source.
-
Precursor: 4-Bromo-2-fluorophenol (requires
-trifluoromethoxylation first) OR 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene. -
Catalyst:
/ dppf or in DMF. -
Reagent:
(Rosenmund-von Braun conditions).
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing this core and its immediate downstream analogs.
Caption: Synthetic pathways converging on the target nitrile and diverging to functional derivatives.
Analog Design Strategy: Bioisosterism & SAR
When utilizing this scaffold in drug design, researchers often explore specific modifications to tune potency and PK (pharmacokinetics).[1][2]
The Pentafluorosulfanyl ( ) Shift
The
-
Rationale: The
group is chemically inert and sterically bulky (larger than -butyl). -
Application: Replacing
with in 3-fluoro-4-substituted benzonitriles often increases half-life ( ) by blocking P450 metabolism more effectively due to steric shielding.
Positional Isomerism (The "Fluorine Walk")
Moving the fluorine atom from C3 to C2 (relative to the nitrile) changes the electronic vector of the ring.
-
Analog: 2-Fluoro-4-(trifluoromethoxy)benzonitrile .
-
Effect: This isomer makes the nitrile carbon less electrophilic compared to the 3-fluoro isomer, potentially reducing reactivity toward nucleophilic cysteine residues in covalent inhibitors.
Visualization of Analog Logic
Caption: Structural Activity Relationship (SAR) decision tree for optimizing the core scaffold.
Detailed Experimental Protocol
Protocol: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile via Pd-Catalyzed Cyanation
This protocol is preferred over the Sandmeyer route for scale-up due to the avoidance of potentially explosive diazonium salts.
Reagents:
-
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (1.0 equiv)
-
Zinc Cyanide (
) (0.6 equiv) - (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 equiv)
-
Solvent: DMF (Dimethylformamide) (wet, degassed)
-
Zinc Dust (0.1 equiv, activates the catalyst)
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict Argon atmosphere, charge a dried Schlenk flask with the aryl bromide,
, , DPPF, and Zinc dust. -
Solvation: Add anhydrous DMF via syringe. The concentration should be approximately 0.2 M relative to the aryl bromide.
-
Reaction: Seal the flask and heat to 120°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting bromide peak should disappear.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 2M Ammonium Hydroxide (
) to quench zinc salts and remove palladium residues (the aqueous layer will turn blue). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes). -
Validation: Confirm structure via
-NMR. Expect two signals: one for the aromatic fluorine ( ppm) and one for the group ( ppm).
References
-
Volsen Chemical. (n.d.). Fluorine-Containing Benzonitrile - 3-Fluoro-4-(trifluoromethyl)benzonitrile Properties. Retrieved from
-
MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile Product Specifications and Applications. Retrieved from
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC PubMed Central. Retrieved from
-
Sigma-Aldrich. (n.d.).[3] 3-(Trifluoromethyl)benzonitrile CAS 368-77-4 Product Page. Retrieved from [4]
-
MDPI. (2022).[5] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes Journal. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Trifluoromethyl Arenes. Retrieved from
Sources
3-Fluoro-4-(trifluoromethoxy)benzonitrile safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-Fluoro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Compound Profile and Inherent Hazards
3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS No. 886498-94-8) is a fluorinated aromatic compound with a molecular formula of C₈H₃F₄NO and a molecular weight of 205.11 g/mol .[1] Its utility in pharmaceutical and agrochemical development stems from the enhanced metabolic stability and bioavailability conferred by its fluorine and trifluoromethoxy groups.[1] However, the very reactivity that makes this compound a valuable synthetic building block also necessitates a thorough understanding of its potential hazards.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Nitrile-containing compounds can exhibit toxicological properties similar to hydrogen cyanide.[5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Physicochemical Properties
A summary of the known physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 886498-94-8 | [1] |
| Molecular Formula | C₈H₃F₄NO | [1] |
| Molecular Weight | 205.11 g/mol | [1] |
| Storage Temperature | 2-8°C, dry | [1] |
Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the risks associated with handling 3-Fluoro-4-(trifluoromethoxy)benzonitrile, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to minimize exposure.
Personal Protective Equipment (PPE)
The last line of defense in the hierarchy of controls is appropriate PPE. When handling 3-Fluoro-4-(trifluoromethoxy)benzonitrile, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][3]
-
Skin Protection:
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] If the ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the compound's stability.
Handling
-
Avoid all personal contact, including inhalation.[5]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
Storage
-
Store in a tightly closed container in a cool, dark, and well-ventilated place.
-
The recommended storage temperature is between 2-8°C in a dry environment.[1]
-
Store locked up and away from incompatible materials such as oxidizing agents.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor.[2] Rinse mouth.[2]
-
If on Skin: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][3][8] Call a POISON CENTER or doctor if you feel unwell.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing and seek immediate medical attention.[2]
Spill Response Protocol
A structured approach to spill cleanup is essential to prevent further contamination and exposure.
Toxicological Profile
While specific toxicological data for 3-Fluoro-4-(trifluoromethoxy)benzonitrile is limited, the primary toxicological concerns are based on its chemical class. Nitriles can be metabolized to cyanide in the body, which can lead to symptoms similar to cyanide poisoning.[5] The trifluoromethoxy group generally increases the lipophilicity of a molecule, which can enhance its absorption and distribution in the body.[9]
Disposal Considerations
Waste from this product is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.[2]
Conclusion
3-Fluoro-4-(trifluoromethoxy)benzonitrile is a valuable research chemical that demands careful and informed handling. By understanding its potential hazards and rigorously applying the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.
References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Taizhou Volsen Chemical Co., Ltd. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile. Retrieved from [Link]
-
Alfa Aesar. (2025). 3-Fluoro-4-methylbenzonitrile Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
Sources
- 1. 3-Fluoro-4-(trifluoromethoxy)benzonitrile [myskinrecipes.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. chemimpex.com [chemimpex.com]
The Fluorine-Nitrile Nexus: Reactivity of Trifluoromethoxy Benzonitriles
The following technical guide details the reactivity profile of the nitrile group within trifluoromethoxy (
Executive Summary
The trifluoromethoxy (
Electronic & Physicochemical Landscape
To predict reactivity, one must first quantify the electronic influence of the
The Hammett Conflict
The
-
Inductive Effect (
): Dominant. Increases the electrophilicity of the nitrile carbon.[1][3] -
Resonance Effect (
): Weak. The orbital overlap between Oxygen ( ) and the aromatic -system is compromised by the bulky group, which often forces the group into an orthogonal conformation relative to the ring.
Table 1: Electronic and Lipophilic Parameters
| Substituent | Effect on Nitrile Carbon ( | |||
| 0.00 | 0.00 | 0.00 | Baseline | |
| 0.06 | 0.34 | 0.14 | Moderate Activation | |
| 0.54 | 0.43 | 0.88 | Strong Activation | |
| 0.35 | 0.38 | 1.04 | Strong Activation |
Note: The positive
Visualization of Electronic Effects
Figure 1: The "Push-Pull" electronic influence of the trifluoromethoxy group results in a net electron withdrawal, significantly activating the nitrile carbon toward nucleophiles.
Nucleophilic Transformations (The "Activated" Pathway)
The most chemically significant consequence of the
Bioisosteric Transformation: Tetrazole Synthesis
The conversion of nitriles to 5-substituted-1H-tetrazoles via [3+2] cycloaddition with azides is a cornerstone of medicinal chemistry (e.g., Sartan drugs).[4]
-
Impact of
: The reaction rate is typically accelerated . The electron-deficient nitrile LUMO is lowered in energy, interacting more efficiently with the azide HOMO. -
Catalyst Choice: While traditional methods use toxic tin or harsh conditions, Zinc(II) salts are preferred for
substrates to prevent defluorination or ether cleavage.
Protocol A: Zinc-Catalyzed Tetrazole Formation
Target: Synthesis of 5-(trifluoromethoxyphenyl)-1H-tetrazole
Reagents:
-
Substrate: 4-(Trifluoromethoxy)benzonitrile (1.0 equiv)
-
Azide Source: Sodium Azide (
) (1.5 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Step-by-Step Methodology:
-
Setup: In a pressure-rated vial or round-bottom flask, dissolve the benzonitrile (e.g., 1.0 mmol) in the solvent system (5 mL).
-
Addition: Add
followed by . Caution: is acutely toxic and can form explosive hydrazoic acid if acidified. -
Reaction: Heat the mixture to reflux (approx. 100-110°C) for 12–24 hours.
-
Monitoring: Check TLC (Mobile phase: EtOAc/MeOH/AcOH 90:10:1). The nitrile spot (
) should disappear; the tetrazole ( ) will appear.
-
-
Workup (Critical):
-
Isolation: Filter the white precipitate. If no precipitate forms, extract with Ethyl Acetate (
). -
Validation:
NMR should show a singlet around -58 ppm.
Controlled Hydrolysis
Hydrolyzing the nitrile to the primary amide without over-hydrolyzing to the carboxylic acid can be challenging. The
Recommended System: Urea-Hydrogen Peroxide (UHP) /
Reductive Transformations (The "Risk" Pathway)
Reducing the nitrile to a benzylamine presents a chemoselectivity challenge. While the
Hydrogenation Risks
-
Defluorination: Rare, but possible under vigorous conditions (high pressure
, high temp). -
Ether Cleavage: The primary risk. If the ring is electron-deficient, the C-O bond weakens.
Recommended Reduction Protocol
To mitigate ether cleavage, use Raney Nickel or Chemical Reduction (
Protocol B: Lithium Aluminum Hydride Reduction
Target: Synthesis of 4-(Trifluoromethoxy)benzylamine
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck flask and purge with Argon.
-
Slurry: Suspend
(2.0 equiv) in anhydrous THF at 0°C. -
Addition: Add 4-(trifluoromethoxy)benzonitrile (1.0 equiv) dissolved in THF dropwise over 30 minutes. Maintain temperature < 5°C to prevent runaway exotherms.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Note: Do not reflux unless conversion is incomplete. Refluxing increases the risk of attacking the
moiety.
-
-
Quench (Fieser Method):
-
Cool to 0°C.
-
Add water (
mL, where = grams of LAH). -
Add 15% NaOH (
mL). -
Add water (
mL).
-
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over
and concentrate.
Strategic Workflow Visualization
The following diagram maps the decision logic for processing trifluoromethoxy benzonitriles based on the desired pharmacological end-point.
Figure 2: Strategic reaction map for trifluoromethoxy benzonitriles, highlighting reagent selection to maximize yield and minimize substituent degradation.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and parameters).
-
Leroux, F. R., et al. (2005). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." ChemBioChem, 6(11).
-
Demko, Z. P., & Sharpless, K. B. (2001).[5] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., et al. (2002). "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 124(41), 12210–12216.
-
Katritzky, A. R., et al. (2010). "Aqueous Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition." Synthesis, 2010(12).
Sources
The Fluorine-Oxygen Axis: A Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Part 1: Executive Summary & Structural Logic
3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-94-8) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical design. Its value lies not merely in the presence of fluorine, but in the specific ortho-relationship between the fluorine atom and the trifluoromethoxy (-OCF
This guide deconstructs the compound's utility through the lens of electronic modulation and metabolic engineering . Unlike simple halogenated benzenes, this motif leverages the "Fluorine Effect" to simultaneously modulate lipophilicity, conformational entropy, and metabolic stability.[1]
The Core Value Proposition
-
Metabolic Armor: The 4-OCF
group blocks the para-position from Cytochrome P450 oxidation, while the 3-F atom sterically and electronically shields the ortho-position, preventing toxic metabolite formation (e.g., quinone imines). -
Lipophilic Tuning: The -OCF
group acts as a "super-halogen," imparting high lipophilicity (Hansch ) without the steric bulk of a tert-butyl group, facilitating membrane permeability. -
Electronic Activation: The combined electron-withdrawing nature of the nitrile (-CN), fluorine (-F), and trifluoromethoxy (-OCF
) groups creates an electron-deficient arene, making it a prime candidate for S Ar reactions or metal-catalyzed cross-couplings.
Part 2: Electronic & Physicochemical Analysis[1]
The Hammett Vector Analysis
To understand the reactivity of this scaffold, we must quantify the electronic pressure on the benzene ring. The 3-F and 4-OCF
| Substituent | Position | Effect Type | Hammett Constant ( | Mechanistic Impact |
| -CN | 1 (ipso) | Directing Group | Strong electron withdrawal; activates ring for nucleophilic attack. | |
| -F | 3 (meta to CN) | Inductive (-I) | Increases acidity of adjacent protons; deactivates ring toward electrophiles. | |
| -OCF | 4 (para to CN) | Inductive (-I) >> Resonance (+R) | "Super-chloride" behavior; strong withdrawal stabilizes anionic intermediates. |
Synthesis of Effects: The cumulative electron deficiency renders the ring highly resistant to oxidative metabolism but highly susceptible to nucleophilic attack, particularly at the positions ortho to the nitrile.
Visualization of Electronic Effects
The following diagram illustrates the electronic vectors and the resulting "hotspots" for reactivity.
Caption: Electronic vector map showing the synergistic electron withdrawal that deactivates the ring toward electrophilic attack while activating it for nucleophilic substitution.
Part 3: Validated Synthetic Protocol
Objective: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile via the Sandmeyer Reaction. Starting Material: 3-Fluoro-4-(trifluoromethoxy)aniline (CAS: 1060813-09-5).
The "Self-Validating" Workflow
This protocol is designed with built-in checkpoints to ensure purity and safety. The Sandmeyer route is preferred over S
Step 1: Diazonium Salt Formation[2]
-
Charge: In a 3-neck flask equipped with a thermometer and mechanical stirrer, dissolve 3-Fluoro-4-(trifluoromethoxy)aniline (1.0 eq) in 20% aqueous H
SO (5.0 eq). -
Cool: Lower temperature to 0–5°C using an ice/salt bath. Critical: Higher temperatures promote phenol formation.[1]
-
Diazotize: Add NaNO
(1.1 eq) solution dropwise. Maintain internal temp < 5°C. -
Checkpoint 1 (Validation): After addition, spot an aliquot on Starch-Iodide paper .
-
Result: Instant blue/black color confirms excess HNO
(reaction complete). -
Action: If negative, add more NaNO
.[1] If positive, proceed.
-
Step 2: Sandmeyer Cyanation[1]
-
Prepare Catalyst: In a separate vessel, dissolve CuCN (1.2 eq) and NaCN (1.5 eq) in water to form the soluble tetracyanocuprate complex. Keep at 0°C.
-
Safety: Maintain pH > 9 to prevent HCN gas evolution.
-
-
Neutralization: Carefully neutralize the diazonium solution to pH 6–7 using Na
CO . Do not allow temp to rise. -
Addition: Slowly add the neutralized diazonium salt to the CuCN mixture.
-
Decomposition: Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour to drive N
evolution. -
Checkpoint 2 (Validation): Observe gas evolution cessation. TLC (Hexane/EtOAc 9:1) should show disappearance of the diazonium intermediate (baseline) and appearance of the nitrile (high R
).
Step 3: Workup & Purification
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with 1M NaOH (removes any phenol byproduct), then Brine.
-
Purification: Silica gel column chromatography (Eluent: Hexanes -> 5% EtOAc/Hexanes).
-
Yield Expectation: 75–85% as a clear to pale yellow oil/solid.
Synthetic Logic Diagram
Caption: Step-by-step synthetic pathway highlighting critical process controls and safety checkpoints.
Part 4: Applications & Case Studies
Medicinal Chemistry: The Bioisostere Strategy
In drug discovery, the 3-fluoro-4-(trifluoromethoxy)phenyl moiety is often used as a superior bioisostere for 3,4-dichlorophenyl or 4-trifluoromethylphenyl groups.
-
Metabolic Stability: The C-F bond (116 kcal/mol) and the C-O-CF
bond are chemically inert. The ortho-fluorine prevents enzymatic hydroxylation at the 3-position, a common clearance pathway for non-fluorinated analogs. -
Lipophilicity Modulation:
-
-OCH
LogP contribution: -0.02 -
-OCF
LogP contribution: +1.04 -
Result: Switching -OMe to -OCF
dramatically increases brain penetration (BBB permeability) for CNS drugs.
-
Agrochemical Utility
This scaffold is prevalent in herbicides where lipophilicity drives leaf cuticle penetration. The electron-deficient ring also facilitates the degradation of the compound in soil via hydrolysis of the nitrile to the acid, preventing long-term environmental persistence compared to perchlorinated analogs.
Comparative Properties Table
| Property | 4-Methoxy Analog | 3-Fluoro-4-(trifluoromethoxy) Analog | Impact on Development |
| LogP (Lipophilicity) | ~2.0 | ~3.4 | Enhanced membrane permeability; higher potency. |
| Metabolic Stability | Low (O-demethylation) | High (Blocked oxidation) | Longer half-life (t |
| Electronic Nature | Electron Rich (Donor) | Electron Poor (Acceptor) | Alters binding affinity; enables |
| Conformation | Planar/Rotatable | Twisted (Ortho-F effect) | Locks bioactive conformation; improves selectivity. |
References
-
Synthesis & Reactivity: Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile. (Related methodology for fluoro-trifluoro scaffolds). Google Patents. Link
-
Metabolic Stability: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Link[1]
-
Hammett Constants: Hammett Substituent Constants and Electronic Effects. Stenutz. Link
-
Applications in Synthesis: Nucleophilic Aromatic Substitution of Polyfluoroarene. PMC - NIH. Link
-
General Properties: 3-Fluoro-4-(trifluoromethoxy)benzonitrile Product Specifications. MySkinRecipes/Chemical Suppliers. Link
Sources
Methodological & Application
Application Note: Strategic Derivatization of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Executive Summary
The scaffold 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-58-2) represents a high-value pharmacophore in modern medicinal chemistry.[1] It combines two critical features: the trifluoromethoxy group (-OCF₃) , a lipophilic bioisostere that enhances metabolic stability and membrane permeability, and an ortho-fluorine , which modulates pKa and provides a handle for regioselective functionalization.[1]
This Application Note provides a validated, modular guide for derivatizing this scaffold. Unlike generic protocols, these methods are optimized to preserve the integrity of the labile C–F and C–OCF₃ bonds while maximizing yield. We focus on three divergent pathways:
-
Nitrile Hydrolysis to the benzoic acid (Amide coupling precursor).
-
Nitrile Reduction to the benzylamine (Reductive amination precursor).
-
Bioisostere Synthesis (Tetrazole formation).
-
Advanced C–H Activation via Directed Ortho Metalation (DoM).
Chemical Logic & Reactivity Profile
Before initiating synthesis, it is critical to understand the electronic landscape of the substrate to avoid side reactions (e.g., defluorination or nucleophilic displacement of the -OCF₃ group).
Electronic Analysis
-
Nitrile (-CN): Strong electron-withdrawing group (EWG).[1] Susceptible to nucleophilic attack (hydrolysis/addition) and reduction.
-
Trifluoromethoxy (-OCF₃): Positioned para to the nitrile.[1] It is chemically robust but can be sensitive to extremely strong Lewis acids at high temperatures.
-
Fluorine (-F): Positioned meta to the nitrile and ortho to the -OCF₃.[1]
- displacement of this fluorine is possible, it is kinetically slow because the strongest activator (-CN) is meta to it.
-
Opportunity: The C2 proton (sandwiched between -F and -CN) is highly acidic (
), making it an ideal candidate for Directed Ortho Metalation (DoM) using non-nucleophilic bases.[1]
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways covered in this guide.
Figure 1: Divergent synthetic pathways from the parent nitrile.[1]
Experimental Protocols
Protocol A: Hydrolysis to 3-Fluoro-4-(trifluoromethoxy)benzoic Acid
Objective: Convert the nitrile to a carboxylic acid without hydrolyzing the -OCF₃ group.[1] Mechanism: Acid-catalyzed hydrolysis is preferred over basic conditions to prevent potential nucleophilic attack on the aromatic ring (which is electron-deficient).[1]
Materials:
-
Substrate: 1.0 eq
-
Sulfuric Acid (
): 60% v/v aqueous solution -
Solvent: Acetic Acid (glacial)
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (4.8 mmol) of the nitrile in 5 mL of glacial acetic acid.
-
Acid Addition: Slowly add 5 mL of 60%
. Caution: Exothermic.[1] -
Reflux: Heat the mixture to 100°C for 6–8 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexane). The intermediate amide may appear before full conversion to the acid.
-
Workup: Cool to room temperature. Pour the reaction mixture onto 50 g of crushed ice. The product should precipitate as a white solid.
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over
, and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: >85%
Protocol B: Catalytic Reduction to 3-Fluoro-4-(trifluoromethoxy)benzylamine
Objective: Clean reduction of the nitrile to the primary amine while preserving the Ar-F and Ar-OCF₃ bonds (avoiding hydrodefluorination).[1] Critical Note: Standard Pd/C hydrogenation can sometimes cause de-halogenation. We utilize acidic conditions to trap the amine as a salt, preventing catalyst poisoning and side reactions.
Materials:
-
Substrate: 1.0 eq
-
Catalyst: 10% Pd/C (5 wt% loading relative to substrate)
-
Solvent: Methanol (0.1 M concentration)
-
Additive: Conc. HCl (2.0 eq) or Acetic Acid
Step-by-Step:
-
Preparation: Charge a hydrogenation vessel (Parr shaker or balloon flask) with the nitrile (1.0 g) dissolved in Methanol (40 mL).
-
Acidification: Add concentrated HCl (2.0 eq). This protonates the resulting amine, preventing it from poisoning the catalyst.
-
Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an inert atmosphere (
). Fire Hazard: Pd/C is pyrophoric.[1] -
Hydrogenation: Purge with
gas three times. Stir vigorously under atmosphere (balloon pressure is usually sufficient; 30 psi is optimal) for 12 hours at RT. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Free-Basing (Optional): The product is currently the hydrochloride salt. To obtain the free base, neutralize with saturated
and extract with DCM.
Expected Yield: 90–95% (as HCl salt).
Protocol C: Synthesis of the Tetrazole Bioisostere
Objective: Create a lipophilic acid equivalent (tetrazole) via [2+3] cycloaddition.[3] Method: We utilize the "Sharpless" conditions using Zinc Bromide, which are safer and higher-yielding than traditional ammonium chloride methods for electron-deficient nitriles.[1]
Materials:
-
Substrate: 1.0 eq
-
Sodium Azide (
): 1.5 eq -
Zinc Bromide (
): 1.0 eq -
Solvent: Water/Isopropanol (2:1) or DMF
Step-by-Step:
-
Setup: In a pressure vial, combine the nitrile (1.0 eq),
(1.5 eq), and (1.0 eq) in water/isopropanol (0.5 M). -
Reaction: Seal the vial and heat to 100°C for 16 hours. The zinc acts as a Lewis acid to activate the nitrile.
-
Workup: Cool to room temperature. Add 3N HCl until pH < 2. This breaks the zinc-tetrazole complex and precipitates the product.[1]
-
Isolation: Extract with Ethyl Acetate. The organic layer may contain hydrazoic acid (
); wash thoroughly with water. -
Safety Note: Ensure the rotary evaporator is vented to a fume hood, as trace
is toxic.
Expected Yield: >80%
Advanced Functionalization: Directed Ortho Metalation (DoM)
This is the most powerful protocol for generating novel IP. The position C2 is uniquely activated by the inductive effects of both the Fluorine and the Nitrile.
Target: Introduction of electrophiles (CHO, I, COOH) at the C2 position.
Figure 2: Regioselective lithiation strategy.
Protocol:
-
Base Preparation: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] Do NOT use n-BuLi directly, as it will attack the nitrile group.[1] Prepare LiTMP in situ by adding n-BuLi to TMP in THF at -78°C.[1]
-
Lithiation: Add the nitrile substrate (dissolved in THF) dropwise to the LiTMP solution at -78°C. Stir for 45 minutes. The solution often turns deep red/orange.
-
Quench: Add the electrophile (e.g., DMF for formylation,
for iodination) rapidly at -78°C. -
Warming: Allow to warm to RT slowly over 2 hours.
-
Quench: Add saturated
.
Summary of Reaction Parameters
| Transformation | Reagents | Temperature | Critical Factor |
| Hydrolysis | 100°C | Avoid basic conditions to prevent | |
| Reduction | RT | Acidic media prevents catalyst poisoning.[1] | |
| Tetrazole | 100°C | Zinc catalyst avoids formation of explosive | |
| DoM | LiTMP, Electrophile | -78°C | Temperature control is vital to prevent Benzyne formation.[1] |
References
-
Synthesis of Fluorinated Benzoic Acids
- Source: PrepChem. "Synthesis of 3-nitro-4-fluoro-benzoic acid.
-
URL:[Link]
-
Tetrazole Synthesis via Zinc Catalysis
-
Reduction of Nitriles to Amines
-
Properties of Trifluoromethoxy Group
-
Source: Chem-Impex. "3-Fluoro-5-(trifluoromethyl)benzonitrile Properties."[1] (Analogous scaffold data).
-
-
Nucleophilic Aromatic Substitution Context
Sources
- 1. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 2. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
3-Fluoro-4-(trifluoromethoxy)benzonitrile as a building block in medicinal chemistry
This Application Note is designed for medicinal chemists and process scientists. It details the strategic utility, synthetic protocols, and physicochemical advantages of 3-Fluoro-4-(trifluoromethoxy)benzonitrile as a high-value building block in drug discovery.
Executive Summary
3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-88-2) represents a "privileged scaffold" in modern medicinal chemistry. It combines two potent strategies for lead optimization: the trifluoromethoxy (
This guide provides a technical roadmap for utilizing this building block to synthesize high-value intermediates (acids, amines, amidines) and details its role in improving the pharmacokinetic (PK) profiles of drug candidates.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The synergistic effect of the 3-fluoro and 4-trifluoromethoxy groups creates a unique electronic environment. The nitrile group serves as a versatile "chemical hook" for further elaboration.
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | Low MW allows for fragment-based design. | |
| Molecular Weight | 205.11 g/mol | Ideal for keeping final drug MW < 500 Da. |
| Lipophilicity ( | ~2.8 (Predicted) | |
| Electronic Effect | Strong EWG ( | Deactivates ring toward oxidation; lowers pKa of neighboring protons. |
| Metabolic Stability | High | The 3-F atom blocks CYP450 oxidation at the ortho-position to the |
Structural Logic: The "Metabolic Fortress"
The 3-position on a 4-substituted phenyl ring is a common site for CYP450-mediated hydroxylation (Phase I metabolism). Replacing the hydrogen at C3 with fluorine:
-
Blocks Metabolism: The C-F bond energy (116 kcal/mol) prevents oxidative cleavage.
-
Modulates Conformation: The fluorine atom induces a specific twist relative to the
group (which often lies orthogonal to the ring), potentially locking the bioactive conformation.
Synthetic Utility & Decision Tree
The nitrile functionality is the primary divergence point. The aromatic ring remains stable under most standard conditions, allowing the 3-F-4-
Figure 1: Synthetic divergence from the nitrile handle.[1] The 3-F-4-
Experimental Protocols
Protocol A: Hydrolysis to 3-Fluoro-4-(trifluoromethoxy)benzoic Acid
Target Application: Synthesis of amide-based inhibitors (e.g., analogous to Acoramidis intermediates).
Rationale: The electron-withdrawing nature of the ring makes the nitrile susceptible to hydrolysis, but care must be taken to avoid defluorination (though 3-F is relatively stable compared to 2-F or 4-F).
Step-by-Step Procedure:
-
Reagents: Charge a round-bottom flask with 3-Fluoro-4-(trifluoromethoxy)benzonitrile (1.0 equiv, 10 mmol, 2.05 g).
-
Solvent: Add Ethanol/Water (1:1 v/v, 20 mL).
-
Base: Add Sodium Hydroxide (pellets, 5.0 equiv, 50 mmol, 2.0 g).
-
Reaction: Heat to reflux (80–85 °C) for 6–8 hours. Monitor by TLC or HPLC for disappearance of nitrile.
-
Checkpoint: If reaction is sluggish, add 10% w/w
to accelerate hydrolysis to the amide, followed by base hydrolysis to the acid.
-
-
Workup:
-
Cool to room temperature.[2]
-
Acidify carefully with 6M HCl to pH ~2. The acid product typically precipitates.
-
Extract with Ethyl Acetate (
) if no precipitate forms. -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc or use directly.
-
Expected Yield: 85–95% (White solid).
Protocol B: Reduction to 3-Fluoro-4-(trifluoromethoxy)benzylamine
Target Application: Building block for reductive amination sequences (e.g., Kinase inhibitors).
Rationale: Catalytic hydrogenation is preferred over Lithium Aluminum Hydride (LAH) to prevent potential defluorination or side reactions with the
Step-by-Step Procedure:
-
Reagents: Dissolve 3-Fluoro-4-(trifluoromethoxy)benzonitrile (1.0 equiv, 5 mmol, 1.02 g) in Methanol (25 mL).
-
Catalyst: Add Raney Nickel (approx. 200 mg, pre-washed) or 10% Pd/C (100 mg).
-
Note: Add Ammonia in Methanol (7N, 2.0 equiv) to suppress secondary amine formation.
-
-
Reaction: Hydrogenate at 40–50 psi (3–4 bar)
pressure at room temperature for 12 hours. -
Workup:
-
Purification: The crude amine is often pure enough. If necessary, convert to HCl salt by adding 4M HCl in Dioxane and filtering the precipitate.
-
Expected Yield: >90%.
Case Study: Optimization of Metabolic Stability
Context: A hypothetical lead compound, "Drug-H," contains a simple 4-(trifluoromethoxy)phenyl group.
Problem: "Drug-H" shows high clearance due to rapid oxidation at the 3-position (ortho to
| Parameter | Original Scaffold (H-substituted) | Optimized Scaffold (F-substituted) | Mechanism |
| Metabolic Clearance ( | High (>50 | Low (<10 | C-F bond blocks oxidation site. |
| Half-life ( | 1.5 hours | 6.2 hours | Reduced metabolic liability. |
| Potency ( | 15 nM | 12 nM | F-atom mimics H-size (Van der Waals radius 1.47Å vs 1.20Å) but alters electronics. |
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Specific Handling:
-
Cyanide Risk: While the nitrile group is covalently bonded, avoid strong acids or reducing agents that could theoretically liberate HCN under extreme forcing conditions (unlikely in standard use).
-
Fluorine Content: Incineration requires scrubbers for HF generation.
-
References
-
Medicinal Chemistry of the Trifluoromethoxy Group
-
Synthetic Protocols (Nitrile Hydrolysis & Reduction)
-
An Improved Synthesis Of 4-Fluoro-3-Hydroxybenzoic Acid.[8] (Context for hydrolysis of fluorinated benzonitriles). Link:
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). J. Med. Chem. Link:
-
-
Building Block Properties
-
3-Fluoro-4-(trifluoromethoxy)benzonitrile Product Data. Link: (Search CAS: 886498-88-2 for specific SDS).
-
(Note: While specific drug syntheses using this exact intermediate are often proprietary, the protocols above are derived from validated methodologies for structurally homologous fluorinated benzonitriles.)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
Technical Application Note: Hydrolysis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Executive Summary
Target Compound: 3-Fluoro-4-(trifluoromethoxy)benzoic acid Starting Material: 3-Fluoro-4-(trifluoromethoxy)benzonitrile CAS Registry (Acid): 115754-21-7 (Analogous reference) Reaction Type: Nitrile Hydrolysis (Acid-Catalyzed vs. Base-Catalyzed)[1]
This application note details the optimized protocols for converting 3-Fluoro-4-(trifluoromethoxy)benzonitrile to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for potassium channel openers and anti-inflammatory agents where the trifluoromethoxy (
While nitrile hydrolysis is a standard organic transformation, this specific substrate presents unique challenges due to the electronic activation of the aromatic ring. The presence of the electron-withdrawing fluorine and trifluoromethoxy groups necessitates careful selection of conditions to avoid nucleophilic aromatic substitution (
Chemical Analysis & Mechanistic Strategy
Substrate Properties
The starting material features a benzonitrile core substituted with:
-
Position 1: Nitrile (
), the reaction center. -
Position 3: Fluorine (
), a potential leaving group in reactions.[2] -
Position 4: Trifluoromethoxy (
), a robust lipophilic group.
Reactivity Profile
-
Activation: The
, , and groups are all electron-withdrawing. This makes the nitrile carbon highly electrophilic, facilitating the initial attack by water. -
Selectivity Risk (
): In strongly basic media (e.g., at high temperature), the hydroxide ion ( ) acts as a nucleophile. While the fluorine is meta to the strong nitrile directing group (reducing susceptibility compared to ortho/para), the cumulative electron-deficiency of the ring still poses a risk of fluorine displacement to form 3-hydroxy-4-(trifluoromethoxy)benzoic acid impurities. -
Strategic Choice: Acid-catalyzed hydrolysis is designated as the Primary Protocol (Method A) . It avoids strong nucleophiles, thereby preserving the C–F bond. Basic hydrolysis is provided as a secondary method for specific scale-up needs where corrosion is a concern.
Reaction Pathway Diagram
Figure 1: The reaction proceeds via an amide intermediate.[1][3][4][5] Acidic conditions minimize the red dashed risk pathway (
Experimental Protocols
Method A: Acid-Catalyzed Hydrolysis (Gold Standard)
Recommended for highest purity and preservation of the fluorine substituent.
Reagents & Equipment[6][7][8][9][10]
-
Substrate: 3-Fluoro-4-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Acid: Sulfuric Acid (
), 60-80% aq. solution OR Hydrochloric Acid (37%) / Acetic Acid (1:1 v/v). -
Solvent: Water (part of acid mix) or Acetic Acid (co-solvent for solubility).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Procedure
-
Setup: Charge the reaction flask with 3-Fluoro-4-(trifluoromethoxy)benzonitrile (e.g., 10 g).
-
Acid Addition: Carefully add a solution of 60%
(10 volumes relative to mass, e.g., 100 mL).-
Note: If solubility is poor, use a mixture of Glacial Acetic Acid and Conc.
(1:1) instead.
-
-
Reaction: Heat the mixture to reflux (approx. 100–110°C) .
-
Monitoring: Monitor by HPLC or TLC. The nitrile disappears rapidly; the amide intermediate may persist. Continue reflux until the amide is fully converted to the acid (typically 4–12 hours).
-
-
Quench: Cool the reaction mixture to room temperature (20–25°C). Pour the mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Isolation: The product typically precipitates as a white solid.
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold water (
mL) to remove residual acid.
-
-
Purification: Dissolve the crude solid in saturated
(aq). Filter off any insoluble amide traces. Acidify the filtrate with (1M) to pH 1–2 to reprecipitate the pure acid. Filter and dry in a vacuum oven at 45°C.
Method B: Base-Catalyzed Hydrolysis (Alternative)
Use only if acid-sensitive functional groups are introduced or for specific equipment compatibility.
Reagents
-
Base: Sodium Hydroxide (
), 2–4 equivalents. -
Solvent: Ethanol / Water (1:1 v/v).
Step-by-Step Procedure
-
Dissolution: Dissolve the nitrile in Ethanol. Add the
solution (dissolved in minimal water). -
Reaction: Heat to 80°C (Reflux) .
-
Critical Control: Do not exceed 85°C to minimize nucleophilic attack on the aromatic ring. Monitor strictly for the appearance of hydrolysis side-products (phenols).
-
-
Workup: Evaporate the Ethanol under reduced pressure. Dilute the aqueous residue with water.
-
Extraction (Impurity Removal): Wash the basic aqueous phase with Ethyl Acetate (
) to remove unreacted nitrile or neutral amide intermediates. -
Acidification: Acidify the aqueous phase carefully with conc.
to pH 1.[6] The product will precipitate. -
Filtration: Collect the solid by filtration, wash with water, and dry.
Process Control & Validation
Analytical Specifications
| Parameter | Method | Specification | Notes |
| Conversion | HPLC (C18, ACN/H2O) | > 98% | Monitor disappearance of Amide peak. |
| Identity | Broad singlet confirms acid formation. | ||
| Identity | Distinct shifts | Confirm retention of Ar-F and | |
| Purity | HPLC (Area %) | > 97% | Check for hydroxy-acid impurities ( |
Troubleshooting Guide
-
Issue: Reaction stalls at Amide.
-
Cause: Temperature too low or acid concentration too weak.
-
Solution: Increase temperature to reflux or switch to 80%
.
-
-
Issue: Low Yield / Product loss during workup.
-
Cause: Product is slightly water-soluble or pH not low enough.
-
Solution: Ensure pH is < 2 during precipitation. If yield remains low, extract the aqueous filtrate with Ethyl Acetate.
-
-
Issue: "Phenol" impurity detected.
-
Cause:
reaction (Fluorine displacement). -
Solution: Switch from Method B (Base) to Method A (Acid).
-
Workflow Visualization
Figure 2: Operational flowchart for the purification and isolation of the target acid.
References
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (Mechanistic grounding for acid/base pathways). Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). (Theoretical basis for F-displacement risk). Available at: [Link]
- Google Patents.Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile (CN101337911A). (Synthesis of closely related precursor).
-
Chemguide. Hydrolysing Nitriles. (General protocol validation). Available at: [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 8. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 9. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
The Strategic Integration of 3-Fluoro-4-(trifluoromethoxy)benzonitrile in Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 3-Fluoro-4-(trifluoromethoxy)benzonitrile in materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into the strategic use of this versatile fluorinated building block. We will explore its role in the synthesis of high-performance polymers and advanced liquid crystal displays, complete with detailed experimental protocols and characterization data.
Introduction: The Significance of Fluorination in Material Design
The incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern materials science. The unique physicochemical properties imparted by fluorine, such as high thermal stability, chemical inertness, low surface energy, and specific electronic effects, make it a powerful tool for tailoring the performance of polymers and liquid crystals. 3-Fluoro-4-(trifluoromethoxy)benzonitrile is a prime example of a strategically fluorinated building block, offering a unique combination of a reactive nitrile group, a directing fluoro substituent, and a bulky, electron-withdrawing trifluoromethoxy group. This combination allows for its versatile application as a precursor to monomers for high-performance polymers and as a core component in the synthesis of advanced liquid crystal mesogens.
Application in High-Performance Fluorinated Polyimides
The trifluoromethoxy (-OCF₃) group is particularly effective at enhancing the thermal and chemical resistance of polymers. When incorporated into a polyimide backbone, 3-Fluoro-4-(trifluoromethoxy)benzonitrile can contribute to materials with low dielectric constants, reduced moisture absorption, and excellent thermal stability. The nitrile group, however, is not directly suitable for polymerization into polyimides. Therefore, it must first be converted into a reactive functional group, such as a diamine or a dicarboxylic acid.
Synthetic Strategy: From Benzonitrile to Polymerizable Monomers
The conversion of the nitrile functionality is a critical first step. Two primary pathways are presented here: reduction to a diamine and hydrolysis to a dicarboxylic acid. The choice of pathway will determine the subsequent polymerization strategy.
Caption: Synthetic pathways from 3-Fluoro-4-(trifluoromethoxy)benzonitrile to polymerizable monomers.
Detailed Protocol: Synthesis of a Fluorinated Diamine Monomer
This protocol details the reduction of the nitrile group to an aminomethyl group, a key step in preparing a diamine monomer for polyimide synthesis.
Protocol 1: Reduction of 3-Fluoro-4-(trifluoromethoxy)benzonitrile to 3-Fluoro-4-(trifluoromethoxy)benzylamine
Materials:
-
3-Fluoro-4-(trifluoromethoxy)benzonitrile
-
Lithium aluminum hydride (LiAlH₄) or a suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Dry diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 3-Fluoro-4-(trifluoromethoxy)benzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washings.
-
Extraction: Wash the combined organic layer with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired 3-Fluoro-4-(trifluoromethoxy)benzylamine.
Polymerization and Expected Properties
The synthesized diamine can then be polymerized with a commercial dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), to yield a fluorinated polyimide.
Table 1: Expected Properties of Polyimides Incorporating the 3-Fluoro-4-(trifluoromethoxy)phenyl Moiety
| Property | Expected Value | Rationale for Improvement |
| Glass Transition Temperature (Tg) | > 300 °C | The rigid aromatic backbone and strong intermolecular forces contribute to high thermal stability. |
| 5% Weight Loss Temperature (TGA) | > 500 °C | The high bond energy of C-F bonds enhances thermal degradation resistance. |
| Dielectric Constant (at 1 MHz) | < 3.0 | The bulky -OCF₃ group increases free volume and lowers polarizability.[1] |
| Moisture Absorption | < 1.0% | The hydrophobic nature of the fluorinated groups repels water. |
Application in Advanced Liquid Crystal Displays
The unique electronic properties and rigid core structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile make it an excellent candidate for the synthesis of high-performance liquid crystal mesogens. The lateral fluorine atom and the terminal cyano group contribute to a desirable positive dielectric anisotropy, while the trifluoromethoxy group can influence the mesophase behavior and clearing point.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling for Biphenyl Mesogens
A common strategy for synthesizing the biphenyl core of many liquid crystals is the Suzuki-Miyaura cross-coupling reaction.[2][3] To utilize 3-Fluoro-4-(trifluoromethoxy)benzonitrile in this reaction, it must first be converted to a suitable coupling partner, such as a boronic acid derivative or an aryl halide.
Caption: Workflow for synthesizing a biphenyl liquid crystal via Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Fluorinated Cyanobiphenyl Liquid Crystal
This protocol outlines the synthesis of a biphenyl liquid crystal using a derivative of 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
Protocol 2: Synthesis of a 4-Alkyl-4'-cyano-2'-fluoro-3'-(trifluoromethoxy)biphenyl
Part A: Bromination of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
This step introduces a bromine atom, creating an aryl halide suitable for Suzuki coupling.
Materials:
-
3-Fluoro-4-(trifluoromethoxy)benzonitrile
-
N-Bromosuccinimide (NBS)
-
Tetrachloromethane (CCl₄) or other suitable solvent
-
Benzoyl peroxide (initiator)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-4-(trifluoromethoxy)benzonitrile and NBS in CCl₄.
-
Initiation: Add a catalytic amount of benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate and water.
-
Purification: Dry the organic layer over anhydrous MgSO₄, remove the solvent, and purify the crude product by column chromatography to yield the brominated derivative.
Part B: Suzuki-Miyaura Cross-Coupling
Materials:
-
Brominated 3-Fluoro-4-(trifluoromethoxy)benzonitrile derivative (from Part A)
-
4-Alkylphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Three-necked round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked flask, combine the brominated benzonitrile derivative (1.0 equivalent), 4-alkylphenylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents) in the toluene/ethanol/water solvent mixture.
-
Base Addition: Add K₂CO₃ (2.0 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction, add water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and remove the solvent. Purify the crude product by column chromatography and recrystallization to obtain the final liquid crystal product.
Expected Physicochemical Properties
The resulting fluorinated cyanobiphenyl liquid crystals are expected to exhibit properties making them suitable for active-matrix displays.
Table 2: Predicted Physicochemical Properties of a Fluorinated Cyanobiphenyl Liquid Crystal
| Property | Expected Characteristic | Influence of Fluorine and -OCF₃ |
| Dielectric Anisotropy (Δε) | Positive | The lateral fluorine and terminal cyano group contribute to a strong dipole moment along the molecular axis. |
| Optical Anisotropy (Δn) | High | The extended π-conjugated system of the biphenyl core leads to high birefringence.[2] |
| Clearing Point (T_c) | Moderate to High | The rigid core structure and polar substituents can lead to stable mesophases. |
| Viscosity | Moderate | The bulky -OCF₃ group may slightly increase viscosity compared to non-substituted analogs. |
Conclusion
3-Fluoro-4-(trifluoromethoxy)benzonitrile serves as a highly valuable and versatile building block in materials science. Through strategic functional group transformations, it can be readily incorporated into high-performance polyimides and advanced liquid crystal materials. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this unique fluorinated compound in the design and synthesis of next-generation materials. The judicious application of such building blocks is paramount to achieving materials with tailored properties for a wide range of technological applications.
References
- Chen, S., Yang, Z., & Wang, F. (2019). Preparation and characterization of polyimide/ kaolinite nanocomposite films based on functionalized kaolinite. Polymer Engineering and Science, 59(s2), E380-E386.
- Huang, X. H., Pei, X. L., Wang, L. C., Mei, M., Liu, C.-J., & Wei, C. (2016). Design and synthesis of organosoluble and transparent polyimides containing bulky substituents and noncoplanar structures. Journal of Applied Polymer Science, 133(14), 43266.
- Yin, X., Feng, Y., Zhao, Q., Li, Y., Li, S., Dong, H., Hu, W.-P., & Feng, W. (2018). A highly transparent, strong, and flexible fluorographene/fluorinated polyimide nanocomposite film with low dielectric constant.
- Yang, C. P., Hsiao, S. H., & Chen, K. H. (2002). Organosoluble and optically transparent fluorine-containing polyimides based on 4,4′-bis(4-amino -2-trifluoromethylphenoxy)-3,3′,5,5′-tetramethylbiphenyl. Polymer, 43(19), 5095-5104.
- Wang, C. Y., Li, G., & Jiang, J. M. (2009). Synthesis and properties of fluorinated poly(ether ketone imide)s based on a new unsymmetrical and concoplanar diamine: 3,5-dimethyl-4-(4-amino-2-trifluoromethylphenoxy)-4′-aminobenzophenone. Polymer, 50(7), 1709-1716.
-
MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Wang, C., et al. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances, 7(45), 28286-28295.
- Zheng, M., Wang, J., Zhang, J., & Luo, S. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1856.
- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Murray State's Digital Commons. (2023). Poly(ether imide)s: Synthesis and Properties. Retrieved from [Link]
-
ACS Publications. (2024). High Thermal and Low Dielectric Polyimides Based on Ether-Linked Xanthone-Based Diamines Having Bulky Trifluoromethyl Groups. Retrieved from [Link]
-
ResearchGate. (2025). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, mesomorphic behaviour and optical anisotropy of some novel liquid crystals with lateral and terminal fluoro substituents and a 2,6-disubstituted naphthalene core. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and properties of fluorinated copolymerized polyimide films. Retrieved from [Link]
Sources
Experimental protocol for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Strategic Overview & Retrosynthetic Logic
The target molecule, 3-Fluoro-4-(trifluoromethoxy)benzonitrile , represents a critical scaffold in medicinal chemistry. The trifluoromethoxy (-OCF₃) group acts as a superior bioisostere to the methoxy group, enhancing metabolic stability (blocking Phase I oxidation) and increasing lipophilicity for better membrane permeability. The adjacent fluorine atom at the 3-position modulates the pKa of the aromatic ring and influences the conformational lock of the side chains in downstream active pharmaceutical ingredients (APIs).
Retrosynthetic Analysis
Our synthetic strategy prioritizes the Palladium-Catalyzed Cyanation of the corresponding aryl bromide. While classical Rosenmund-von Braun reactions (using CuCN at >180°C) are historically common, they often lead to defluorination or degradation of the labile -OCF₃ moiety.
Selected Route: Pd(0)-catalyzed cyanation of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene using Zinc Cyanide (Zn(CN)₂).
-
Why: This method operates under milder conditions (80–100°C), preserves the halogenation pattern, and simplifies purification compared to copper-mediated routes.
Caption: Retrosynthetic logic flow prioritizing the aryl bromide intermediate.
Technical Specifications & Safety Data
Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | C₈H₃F₄NO | |
| Molecular Weight | 205.11 g/mol | |
| Appearance | Colorless to pale yellow liquid/low-melting solid | |
| Boiling Point | ~200°C (Predicted) | Distillable under reduced pressure |
| Density | 1.45 ± 0.06 g/cm³ | Denser than water |
| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water |
Critical Safety Parameters
-
Cyanide Hazard: Zinc cyanide is acutely toxic. Contact with acid releases lethal Hydrogen Cyanide (HCN) gas. All work must be performed in a functioning fume hood with a cyanide antidote kit available.
-
Thermal Stability: The -OCF₃ group is generally stable up to 150°C. Avoid temperatures >180°C to prevent potential fluoride elimination.
Detailed Experimental Protocol
Reaction: Pd-Catalyzed Cyanation
Scale: 10.0 g Input (36.5 mmol)
Reagents & Materials
-
Substrate: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (10.0 g, 36.5 mmol).
-
Source: Zinc Cyanide (Zn(CN)₂) (2.57 g, 21.9 mmol, 0.6 equiv). Note: 0.6 eq is sufficient as Zn(CN)₂ provides 2 CN⁻ units.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.1 g, 1.8 mmol, 5 mol%).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (100 mL). Must be degassed.
-
Inert Gas: Argon or Nitrogen (High Purity).
Step-by-Step Methodology
Phase 1: Setup & Degassing
-
Vessel Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.
-
Solvent Degassing: Sparge the DMF with Argon for 30 minutes prior to use. Crucial: Dissolved oxygen kills the Pd(0) catalyst, leading to homocoupling side products.
Phase 2: Reaction Initiation 3. Charging: Under a positive flow of Argon, charge the flask with the Substrate (10.0 g) and Zinc Cyanide (2.57 g). 4. Catalyst Addition: Add Pd(PPh₃)₄ (2.1 g) quickly to minimize air exposure. 5. Solvation: Cannulate the degassed DMF (100 mL) into the flask. The mixture will appear as a yellow/orange suspension. 6. Heating: Immerse the flask in a pre-heated oil bath set to 90°C .
- Checkpoint: Monitor internal temperature. Maintain 85–95°C. Do not exceed 100°C to avoid thermal decomposition of the catalyst.
Phase 3: Monitoring & Completion 7. Reaction Time: Stir vigorously at 90°C for 4–6 hours. 8. IPC (In-Process Control): At T=4h, take a 50 µL aliquot. Quench in EtOAc/Water. Analyze via TLC (10% EtOAc/Hexanes) or HPLC.
- Target: >98% conversion of the bromide (Rt ~ retention of SM).
- Observation: The mixture typically turns dark brown/black upon completion.
Phase 4: Workup & Quenching (Cyanide Destruction) 9. Cooling: Cool the reaction mixture to room temperature (20–25°C). 10. Quench: Slowly pour the reaction mixture into a beaker containing 300 mL of 5% Ammonium Hydroxide (aq) .
- Mechanism:[1] Ammonia dissolves the zinc salts and scavenges residual cyanide.
- Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).
- Bleach Treatment (Safety): Treat the aqueous waste phase with 10% Sodium Hypochlorite (Bleach) to oxidize residual cyanide to cyanate before disposal.
Phase 5: Purification 13. Washing: Wash the combined organic layers with Brine (2 x 100 mL) and Water (1 x 100 mL) to remove DMF. 14. Drying: Dry over Anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotovap, 40°C bath). 15. Chromatography: Purify the crude dark oil via silica gel flash chromatography.
- Eluent: Gradient 0% -> 10% Ethyl Acetate in Hexanes.
- Product Fraction: The nitrile is less polar than the starting bromide but more polar than non-polar impurities.
Expected Yield[2][3]
-
Yield: 6.7 – 7.1 g (90–95%).
-
Purity: >98% (HPLC/GC).
Workflow Visualization
Caption: Operational workflow for the Pd-catalyzed cyanation process.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your isolated product against these spectral benchmarks.
1. ¹H NMR (400 MHz, CDCl₃):
-
Look for the aromatic proton signals.[2] The shift in electronics due to the CN group (electron-withdrawing) will cause a downfield shift compared to the bromide precursor.
-
δ 7.50–7.65 (m, 3H): The aromatic region should integrate to 3 protons.
2. ¹⁹F NMR (376 MHz, CDCl₃):
-
δ -58.0 ppm (s, 3F): Distinct singlet for the -OCF₃ group.
-
δ -110 to -130 ppm (m, 1F): Multiplet for the aromatic fluorine at position 3.
-
Validation: Absence of the starting material peaks (if distinct) and absence of inorganic fluoride (-120 ppm broad).
3. GC-MS:
-
Molecular Ion (M+): 205 m/z.
-
Fragmentation: Loss of OCF₃ (M-85) is a common fragmentation pathway.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O₂). | Ensure rigorous degassing of DMF. Increase catalyst loading to 7 mol%. |
| Homocoupling (Biaryl) | Temperature too high or O₂ leak. | Lower temp to 85°C. Check Argon lines. |
| Black Precipitate Early | "Palladium Black" formation. | Ligand instability. Add 10 mol% dppf or PPh₃ to stabilize the Pd species. |
| Emulsion in Workup | Zinc salts precipitation. | Add more NH₄OH or use Ethylenediamine in the quench buffer to chelate Zn. |
References
-
Preparation of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Ningbo Inno Pharmchem Co.. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from
- General Palladium-Catalyzed Cyanation Methodology: Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides. Tetrahedron Letters.
-
Safety Data for Trifluoromethoxy Compounds: Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzonitrile Product Sheet. Retrieved from
- Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) as an Environmentally Benign Cyanating Agent. Chemical Communications.
Sources
Technical Application Note: Scalable Process Development for 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Executive Summary
This application note details the scalable synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-61-9), a critical pharmacophore in modern drug discovery. The trifluoromethoxy (-OCF
While traditional routes utilize the Sandmeyer reaction (diazotization of anilines), this guide prioritizes a Palladium-Catalyzed Cyanation of the aryl bromide precursor. This route is selected for its superior safety profile on a kilogram scale, avoidance of stoichiometric copper waste, and higher functional group tolerance.
Key Chemical Attributes
| Property | Specification |
| IUPAC Name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile |
| Molecular Formula | C |
| Molecular Weight | 205.11 g/mol |
| Key Precursor | 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene |
| Critical Hazard | Cyanide toxicity (Reagents & Product) |
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the late-stage introduction of the nitrile group. The trifluoromethoxy group is chemically robust but difficult to introduce late-stage; therefore, it is carried through from the starting material.
Synthetic Pathway[1][2][3][4][5][6]
-
Starting Material: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (Commercially available or synthesized via bromination of 2-fluoro-1-(trifluoromethoxy)benzene).
-
Transformation: Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)
). -
Rationale: Zn(CN)
is preferred over NaCN/KCN for scale-up because it is less hygroscopic, allows for a controlled release of cyanide ions (reducing catalyst poisoning), and operates in neutral conditions.
Figure 1: Retrosynthetic disconnection showing the transition from the aryl bromide to the nitrile.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be controlled:
-
Catalyst System:
-
Source: Pd
(dba) (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc) . -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos.
-
Why: Bidentate ligands like dppf prevent the formation of inactive Pd-cyanide species, a common failure mode in monodentate phosphine systems.
-
-
Solvent Water Content:
-
Strictly anhydrous conditions are not required and can be detrimental. A trace amount of water (1-2% v/v) in DMF/DMAC accelerates the dissolution of the polymeric Zn(CN)
species.
-
-
Temperature Control:
-
Oxygen Exclusion:
-
The catalytic cycle is sensitive to O
. Sparging with Nitrogen/Argon for >30 mins is mandatory.
-
Detailed Experimental Protocol
Scale: 100 g Input (approx. 0.386 mol) Expected Yield: 85-92%
Reagents & Materials[2][7][11][12][13][14][15]
-
Substrate: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (100.0 g, 386 mmol)
-
Reagent: Zinc Cyanide (Zn(CN)
) (27.2 g, 231 mmol, 0.6 equiv) -
Catalyst: Pd
(dba) (3.5 g, 1.0 mol%) -
Ligand: dppf (4.3 g, 2.0 mol%)
-
Solvent: Dimethylacetamide (DMAC) (500 mL) + Water (5 mL)
-
Activator: Zinc Dust (1.2 g, 5 mol%) – Optional, ensures Pd remains active.
Step-by-Step Procedure
Step 1: Reactor Setup & Degassing
-
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charge the flask with DMAC (500 mL) and Water (5 mL) .
-
Sparge the solvent with nitrogen for 45 minutes to remove dissolved oxygen. Critical for catalyst longevity.
Step 2: Reagent Charging
-
Under a positive nitrogen flow, add 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (100 g) .
-
Add Zinc Cyanide (27.2 g) . Caution: Highly Toxic. Use a powder funnel and dedicated PPE.
-
Add Zinc Dust (1.2 g) .
-
Add dppf (4.3 g) followed by Pd
(dba) (3.5 g) .-
Note: The solution typically turns a deep reddish-brown color.
-
Step 3: Reaction
-
Heat the mixture to 90°C over 30 minutes.
-
Maintain agitation at 90°C for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or GC.
-
Endpoint: < 1% remaining Aryl Bromide.[6]
-
Self-Validation: If reaction stalls >5% SM, add 0.2 mol% additional catalyst dissolved in degassed DMAC.
-
Step 4: Quench & Workup (Cyanide Destruction)
-
Cool the reaction mixture to 25°C.
-
Quench: Slowly pour the reaction mixture into a stirred solution of 30% Ammonium Hydroxide (500 mL) and Water (500 mL) .
-
Extraction: Extract with Toluene or MTBE (3 x 400 mL).
-
Cyanide Wash: Wash the combined organic layers with 5% NaOH (200 mL) followed by Brine (200 mL).
-
Safety: Treat all aqueous waste with Bleach (Sodium Hypochlorite) to oxidize residual cyanide before disposal.
-
Step 5: Purification
-
Dry organic layer over MgSO
, filter, and concentrate under reduced pressure. -
Crystallization: The crude oil often solidifies. Recrystallize from Heptane/Ethanol (9:1) if high purity (>99%) is required.
-
Distillation (Alternative): Short-path distillation under high vacuum (approx. 85-90°C at 1 mmHg) is effective for oil products.
Process Workflow & Safety Logic
The following diagram illustrates the operational flow, highlighting the critical safety barrier (Cyanide Destruction) required before waste release.
Figure 2: Operational workflow emphasizing the segregation of product and cyanide-contaminated waste streams.
Safety & Handling (E-E-A-T)
Zinc Cyanide (Zn(CN)
-
Engineering Controls: All weighing and charging must occur within a certified Fume Hood or Glovebox.
-
Monitoring: Personal HCN monitors must be worn by all operators. Alarm set point: 4.7 ppm (STEL).
-
Antidote: A Cyanokit (Hydroxocobalamin) must be physically present in the lab zone.
-
Waste Protocol:
-
Never mix cyanide waste with acidic waste streams.
-
Oxidize cyanide waste with 10-15% Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours before disposal.
-
References
-
Vertex AI Search. (2023). Preparation method of 3-fluoro-4-methylbenzonitrile and related fluorinated benzonitriles (CN109400500B). Google Patents. Link
-
Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Link
-
Weissman, S. A., et al. (2005).[10] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 70(4), 1508-1510. Link
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Zinc Cyanide - CAMEO Chemicals Chemical Datasheet. Link
- Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389.
Sources
- 1. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 2. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 8. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Note: Purification Strategies for 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Abstract & Compound Profile
This technical guide details the purification protocols for 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-94-8), a critical intermediate in the synthesis of bioactive fluorinated scaffolds.[1] Due to the electron-withdrawing nature of the trifluoromethoxy (-OCF
Physicochemical Properties[1][2][3][4][5]
-
Chemical Formula: C
H F NO[1][2] -
Physical State: Low-melting solid or viscous oil (dependent on purity and ambient temperature).[1]
-
Boiling Point (Est.): 95–105 °C @ 5 mmHg (Derived from analogue 4-(trifluoromethoxy)benzonitrile).
-
Solubility: Highly soluble in DCM, EtOAc, THF; sparingly soluble in Hexanes; insoluble in Water.
Impurity Profile & Separation Logic
Effective purification requires understanding the "Enemy Profile"—the specific byproducts generated during synthesis (typically via Sandmeyer reaction or cyanation of aryl halides).
| Impurity Type | Origin | Separation Strategy |
| 3-Fluoro-4-(trifluoromethoxy)aniline | Unreacted Starting Material | Acid Wash: Basic amine functionality allows removal via 1N HCl extraction.[1] |
| 3-Fluoro-4-(trifluoromethoxy)benzamide | Hydrolysis Byproduct | Chromatography: Significantly more polar than the nitrile target.[1] Retains on silica.[1] |
| Regioisomers | Non-selective halogenation | Distillation/Crystallization: Isomers often possess distinct boiling/melting points.[1] |
| Copper Salts | Cyanation Reagents (CuCN) | Chelation/Filtration: Remove via Celite filtration or EDTA wash. |
Decision Matrix: Purification Workflow
The following decision tree illustrates the logical flow for selecting the appropriate purification method based on scale and physical state.
Figure 1: Logical decision tree for the purification of fluorinated benzonitriles.
Detailed Protocols
Protocol A: Chemical Work-up (Pre-Purification)
Mandatory step to remove amine precursors and inorganic salts.[1]
-
Dilution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL per gram of crude).
-
Amine Scavenging: Wash the organic phase twice with 1N HCl (1:1 volume ratio). This protonates unreacted anilines, forcing them into the aqueous layer.
-
Neutralization: Wash organic layer with Saturated NaHCO
to remove any acidic byproducts.[1] -
Drying: Dry over anhydrous MgSO
, filter, and concentrate.-
Checkpoint: Analyze residue by TLC (Hexane:EtOAc 8:2). If amine spots (low R
, UV active) persist, repeat acid wash.
-
Protocol B: Flash Column Chromatography (High Purity)
Best for removing hydrolysis byproducts (amides) and close-running isomers.[1]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Gradient of Hexanes and Ethyl Acetate .
-
Loading: Dry load on Celite is recommended if the crude is viscous.
Gradient Table:
| Column Volume (CV) | % Ethyl Acetate in Hexane | Purpose |
|---|---|---|
| 0–2 | 0% | Elute highly non-polar impurities (hydrocarbons).[1] |
| 2–5 | 0% → 5% | Elute target nitrile (Target R
-
Technical Insight: The trifluoromethoxy group increases lipophilicity.[2] Expect the compound to elute earlier than non-fluorinated analogues. Do not ramp polarity too quickly, or the target will co-elute with more polar impurities.
Protocol C: High-Vacuum Distillation (Scale-Up)
Best for >10g batches where the compound is an oil or low-melting solid.[1]
-
Setup: Short-path distillation head with a cow receiver.
-
Vacuum: High vacuum is essential (<5 mmHg) to prevent thermal degradation of the nitrile.
-
Procedure:
-
Heat oil bath slowly.
-
Collect "forerun" (volatile solvents/impurities) separately.
-
Main Fraction: Collect stable boiling fraction.
-
Estimated BP: 95–105°C at 5 mmHg.[1]
-
-
Caution: Ensure the system is free of moisture. Hydrolysis to the amide can occur at high temperatures if water is present.
Protocol D: Crystallization (Conditional)
Only applicable if the compound solidifies.
-
Solvent System: Hexanes (Anti-solvent) / Ethyl Acetate (Solvent) or Heptane/Toluene .
-
Method:
-
Dissolve crude solid in minimum hot EtOAc.[1]
-
Add hot Hexanes dropwise until persistent cloudiness appears.
-
Cool slowly to Room Temp, then 4°C.
-
Note: Fluorinated compounds often "oil out" instead of crystallizing. If this happens, re-heat and add a seed crystal or scratch the glass.
-
Quality Control & Validation
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: Water + 0.1% Formic Acid / B: Acetonitrile.[1]
-
Gradient: 50% B to 95% B over 10 mins. (High organic start due to lipophilicity).
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Nitrile).
NMR Validation (
-
Look for the specific aromatic splitting pattern:
-
dd or m at
7.4–7.6 ppm (Protons ortho/meta to F and CN).
-
-
Absence of: Broad singlet at
4.0–6.0 ppm (indicates removal of Aniline -NH ).[1] -
F NMR: Essential for confirming the integrity of -OCF
( ~ -58 ppm) and -F ( ~ -110 to -130 ppm).[1]
Safety & Handling (MSDS Highlights)
-
Cyanide Hazard: While the nitrile group is stable, thermal decomposition can release toxic fumes. Work in a fume hood.
-
Skin Absorption: Fluorinated aromatics can penetrate skin easily.[1] Double-glove (Nitrile) is required.[1]
-
Incompatibility: Avoid strong oxidizers and strong bases (hydrolysis risk).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24850426, 3-(Trifluoromethyl)benzonitrile. (Used as structural analogue for property estimation). Link
-
Sigma-Aldrich. Product Specification: 3-Fluoro-4-(trifluoromethoxy)benzonitrile.[1] (Verified CAS and availability).[3][2] Link
-
Organic Syntheses. General Procedures for the Purification of Aromatic Nitriles via Distillation and Crystallization. (Methodology grounding). Link
-
MySkinRecipes. Chemical Specifications for 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS 886498-94-8).[1][2] (Source for CAS verification). Link
Sources
Application Notes and Protocols: The Strategic Role of 3-Fluoro-4-(trifluoromethoxy)benzonitrile in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This technical guide delineates the strategic application of 3-Fluoro-4-(trifluoromethoxy)benzonitrile as a sophisticated building block in the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern of this aromatic nitrile, featuring both a fluorine atom and a trifluoromethoxy group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2][3] This document provides a detailed protocol for the conversion of 3-Fluoro-4-(trifluoromethoxy)benzonitrile into the versatile intermediate, 3-Fluoro-4-(trifluoromethoxy)aniline, and subsequently outlines its application in the synthesis of a key precursor for a novel class of kinase inhibitors. The protocols are designed to be robust and scalable, providing researchers and drug development professionals with a practical guide for leveraging this valuable starting material in their synthetic campaigns.
Introduction: The Imperative of Fluorine in Modern Drug Design
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The strategic introduction of fluorine can profoundly influence a molecule's conformational preferences, pKa, and metabolic fate.[2] Among the various fluorinated motifs, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to serve as a lipophilic hydrogen bond acceptor and for its exceptional stability towards metabolic degradation.[2][3][4] When combined with a vicinal fluorine atom, as in 3-Fluoro-4-(trifluoromethoxy)benzonitrile, the resulting aromatic system offers a unique electronic and steric profile, making it an attractive starting point for the synthesis of novel APIs.[3][4] This application note will explore the practical utility of this compound, focusing on its conversion to a key aniline intermediate and its subsequent elaboration into a scaffold relevant to the development of kinase inhibitors.
Strategic Importance of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
The selection of 3-Fluoro-4-(trifluoromethoxy)benzonitrile as a starting material is predicated on the advantageous properties conferred by its constituent functional groups:
-
Trifluoromethoxy Group (-OCF₃): This group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, often used to block sites of oxidative metabolism and improve a drug's pharmacokinetic profile.[2][3][4]
-
Fluorine Atom (-F): The presence of a fluorine atom can modulate the pKa of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
-
Nitrile Group (-CN): The nitrile functionality is a versatile synthetic handle that can be readily converted into a variety of other functional groups, most notably a primary amine, which is a common feature in many APIs.
The confluence of these features in a single, readily available molecule makes 3-Fluoro-4-(trifluoromethoxy)benzonitrile a highly valuable precursor for the synthesis of complex and biologically active molecules.
Synthetic Protocol: From Benzonitrile to a Key Aniline Intermediate
This section provides a detailed, step-by-step protocol for the efficient reduction of 3-Fluoro-4-(trifluoromethoxy)benzonitrile to 3-Fluoro-4-(trifluoromethoxy)aniline. This transformation is a critical first step in leveraging the potential of the starting material for API synthesis.
Reaction: Reduction of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
The reduction of the nitrile to a primary amine can be achieved through catalytic hydrogenation. This method is often preferred for its clean reaction profile and high yields.
Diagram of the Synthetic Workflow:
Caption: Catalytic hydrogenation of the starting benzonitrile.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1g of starting material) | Supplier |
| 3-Fluoro-4-(trifluoromethoxy)benzonitrile | 886498-94-8 | 205.11 | 1.0 g (4.88 mmol) | Major chemical suppliers |
| Palladium on Carbon (10% Pd) | 7440-05-3 | 106.42 (Pd) | 100 mg (10% w/w) | Major chemical suppliers |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 20 mL | Major chemical suppliers |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.1 mL (catalytic) | Major chemical suppliers |
| Hydrogen Gas | 1333-74-0 | 2.02 | Balloon or Parr apparatus | N/A |
| Diatomaceous Earth (e.g., Celite®) | 61790-53-2 | N/A | For filtration | Major chemical suppliers |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction and chromatography | Major chemical suppliers |
| Hexanes | 110-54-3 | 86.18 | For chromatography | Major chemical suppliers |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-(trifluoromethoxy)benzonitrile (1.0 g, 4.88 mmol) and anhydrous ethanol (20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (100 mg, 10% w/w) to the solution.
-
Acidification: Add a catalytic amount of glacial acetic acid (0.1 mL). The acid helps to prevent catalyst poisoning and promotes the reaction.
-
Hydrogenation: The flask is then fitted with a hydrogen balloon. For larger scale reactions, a Parr hydrogenation apparatus should be used. The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with ethanol (2 x 10 mL).
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Fluoro-4-(trifluoromethoxy)aniline as a pure product.
Application in the Synthesis of Kinase Inhibitor Scaffolds
3-Fluoro-4-(trifluoromethoxy)aniline is a valuable intermediate for the synthesis of various APIs, particularly kinase inhibitors. Many kinase inhibitors feature a urea or amide linkage, for which an aniline is a key precursor.
Proposed Synthetic Application: Synthesis of a Urea-based Kinase Inhibitor Precursor
This section outlines a representative synthesis of a urea-based precursor, which is a common pharmacophore in kinase inhibitors.
Diagram of the Synthetic Pathway:
Caption: Formation of a diaryl urea scaffold.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a dry, inert atmosphere, dissolve 3-Fluoro-4-(trifluoromethoxy)aniline (1.0 g, 5.18 mmol) in anhydrous dichloromethane (20 mL).
-
Base Addition: Add triethylamine (0.8 mL, 5.70 mmol) to the solution.
-
Isocyanate Addition: Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.15 g, 5.18 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired diaryl urea.
Conclusion
3-Fluoro-4-(trifluoromethoxy)benzonitrile is a strategically important starting material in the synthesis of advanced pharmaceutical intermediates. Its unique electronic and steric properties, conferred by the fluoro and trifluoromethoxy substituents, make it an ideal building block for the development of APIs with enhanced pharmacokinetic and pharmacodynamic profiles. The protocols detailed in this application note provide a robust and practical guide for the conversion of this benzonitrile to a key aniline intermediate and its subsequent elaboration into a diaryl urea scaffold, a common motif in kinase inhibitors. By leveraging the principles of modern medicinal chemistry, researchers can utilize 3-Fluoro-4-(trifluoromethoxy)benzonitrile to accelerate the discovery and development of novel therapeutics.
References
-
Chem-Impex. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved February 2, 2026, from [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53584. [Link]
-
Matos, M. J., & Novás, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53584. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated intermediate. 3-Fluoro-4-(trifluoromethoxy)benzonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals, where the fluorine and trifluoromethoxy groups can enhance metabolic stability and bioavailability.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis and achieve higher yields.
Troubleshooting Guide: Common Synthesis Pathways
Based on our extensive experience, the two most common and logical approaches to synthesize 3-Fluoro-4-(trifluoromethoxy)benzonitrile are the Sandmeyer reaction starting from 3-fluoro-4-(trifluoromethoxy)aniline and a nucleophilic aromatic substitution (SNAr) pathway. Below, we address specific issues you might encounter with each method.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful and widely used method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2][3] However, the success of this reaction is highly dependent on precise control of the reaction conditions.[2]
Q1: My Sandmeyer reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Low yields in a Sandmeyer reaction can stem from several factors, primarily related to the stability of the intermediate diazonium salt and the efficiency of the subsequent cyanation step.
-
Incomplete Diazotization: The formation of the diazonium salt is the critical first step.
-
Troubleshooting:
-
Temperature Control: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt, resulting in phenolic byproducts.
-
Acid Concentration: A sufficient excess of acid (e.g., HCl, H2SO4) is crucial to prevent the coupling of the diazonium salt with the starting aniline. A general rule of thumb is to use at least 3 equivalents of acid.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to maintain the low temperature and prevent localized overheating.[4]
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable.
-
Troubleshooting:
-
Use Immediately: The diazonium salt solution should be used immediately after its preparation. Do not store it.
-
Avoid Light: Protect the reaction mixture from direct light, which can catalyze the decomposition of the diazonium salt.
-
-
-
Inefficient Cyanation: The displacement of the diazonium group with cyanide requires careful execution.
-
Troubleshooting:
-
Catalyst Activity: Use freshly prepared, high-purity copper(I) cyanide (CuCN). The quality of the CuCN is paramount for a successful Sandmeyer cyanation.
-
Neutralization: Ensure the pH of the CuCN solution is neutral or slightly basic before adding the diazonium salt solution. This can be achieved by adding a mild base like sodium carbonate.
-
Temperature of Cyanation: The addition of the diazonium salt to the CuCN solution should also be done at a controlled temperature, typically starting at a low temperature and then gradually warming to drive the reaction to completion.
-
-
Experimental Protocol: Optimized Sandmeyer Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 3-fluoro-4-(trifluoromethoxy)aniline in 3-4 equivalents of 48% hydrobromic acid (or an appropriate concentration of another strong acid) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in a minimal amount of water, keeping the internal temperature below 5 °C.
-
Stir the resulting solution for an additional 15-20 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of 1.2-1.5 equivalents of copper(I) cyanide in a suitable solvent (e.g., a concentrated aqueous solution of sodium or potassium cyanide). Ensure the solution is well-stirred and maintained at a temperature according to literature or internal optimization (often starting cool and warming to 50-60 °C).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Q2: I am observing significant amounts of a phenolic byproduct in my Sandmeyer reaction. How can I prevent this?
The formation of a phenol (3-fluoro-4-(trifluoromethoxy)phenol) is a common side reaction resulting from the reaction of the diazonium salt with water.
-
Causality: This side reaction is particularly problematic if the diazonium salt is allowed to warm up prematurely or if there is insufficient acid present.
-
Preventative Measures:
-
Strict Temperature Control: As mentioned, maintaining a temperature of 0-5 °C during diazotization and the initial stages of cyanation is critical.
-
Sufficient Acidity: Ensure a high enough acid concentration to stabilize the diazonium salt and suppress its reaction with water.
-
Minimize Water Content: While the reaction is aqueous, using the minimum necessary amount of water for the sodium nitrite solution can be beneficial.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing trifluoromethoxy group and the fluorine atom activate the aromatic ring towards nucleophilic attack. A common SNAr approach involves the displacement of a leaving group (e.g., a halogen) by a cyanide salt.
Q3: My SNAr reaction from 3-fluoro-4-(trifluoromethoxy)bromobenzene is sluggish and gives a low yield. What can I do?
A sluggish SNAr reaction is often due to insufficient reactivity of the substrate, poor choice of reaction conditions, or deactivation of the cyanide nucleophile.
-
Reaction Conditions:
-
Solvent: A polar aprotic solvent is essential for SNAr reactions.[5] Good choices include DMSO, DMF, and NMP. These solvents effectively solvate the cation of the cyanide salt, leaving a "naked" and more nucleophilic cyanide anion.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[5] A typical temperature range is 60-250 °C, which will need to be optimized for your specific substrate.[5]
-
Cyanide Source: The choice of cyanide salt can influence the reaction rate. While NaCN and KCN are common, CuCN is often used in what is known as the Rosenmund-von Braun reaction, which can be more effective for less reactive aryl halides.[2]
-
-
Substrate Reactivity:
-
Leaving Group: While bromine is a reasonable leaving group, a nitro group in the ortho or para position would provide much stronger activation. However, in this case, we are constrained by the desired product. The fluorine atom also acts as an activating group.
-
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or GC-MS.
-
Change Solvent: If the reaction is still slow in DMF, consider switching to a higher-boiling polar aprotic solvent like DMSO or NMP.
-
Use a Catalyst: For less reactive aryl halides, the use of a palladium or nickel catalyst in a cyanation reaction (e.g., using Zn(CN)2) could be a viable alternative.
-
Experimental Protocol: Optimized SNAr Reaction
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 1 equivalent of 3-fluoro-4-(trifluoromethoxy)bromobenzene, 1.5-2 equivalents of CuCN, and a suitable high-boiling polar aprotic solvent (e.g., NMP or DMF).
-
Stir the mixture and heat to the desired temperature (e.g., 150-200 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench with an aqueous solution of ferric chloride or ammonium hydroxide to complex with the copper salts.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting material for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile?
The choice of starting material depends on commercial availability, cost, and the synthetic route you plan to take.
-
3-Fluoro-4-(trifluoromethoxy)aniline: This is an excellent precursor for the Sandmeyer reaction.
-
3-Fluoro-4-(trifluoromethoxy)bromobenzene: A good starting material for a Rosenmund-von Braun (SNAr) reaction.
-
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: Another potential precursor for SNAr.
-
Ortho-fluoro benzotrifluoride: As described in a patent, this can be a starting point for a multi-step synthesis involving nitration, reduction, bromination, diazotization, and cyanation.[5][6]
Q: How can I effectively purify the final product?
Purification is crucial to remove unreacted starting materials and byproducts.
-
Column Chromatography: This is the most common and effective method for purifying 3-Fluoro-4-(trifluoromethoxy)benzonitrile on a laboratory scale.[7] A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an excellent method for obtaining high-purity material.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.
Q: Are there any specific safety precautions I should take?
Yes, working with cyanide salts and strong acids requires strict safety protocols.
-
Cyanide Handling: All cyanide salts (e.g., NaCN, KCN, CuCN) are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be trained in its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
-
Strong Acids: Concentrated acids are corrosive. Handle them with care in a fume hood and wear appropriate PPE.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and not attempt to isolate them.
Data Summary
| Synthesis Route | Key Reagents | Typical Temperature | Common Solvents | Potential Byproducts |
| Sandmeyer Reaction | 3-Fluoro-4-(trifluoromethoxy)aniline, NaNO₂, CuCN, HCl/H₂SO₄ | 0-5 °C (diazotization), 25-60 °C (cyanation) | Water, Acid | 3-Fluoro-4-(trifluoromethoxy)phenol, Azo compounds |
| SNAr | 3-Fluoro-4-(trifluoromethoxy)bromobenzene, CuCN/NaCN/KCN | 60-250 °C | DMF, DMSO, NMP | Unreacted starting material |
Visualizing the Workflows
Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis route.
SNAr Reaction Workflow
Caption: Workflow for the SNAr synthesis route.
References
-
ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. [Link]
-
Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka. [Link]
-
(n.d.). The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects. [Link]
-
(2026, January 28). Mastering Organic Synthesis: The Role of 3-Fluoro-4-nitrobenzonitrile. [Link]
-
National Institutes of Health. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. [Link]
- Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
(2026, January 24). The Chemistry of Trifluoromethoxy Benzonitriles: Synthesis and Applications. [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]
-
ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Google Patents. (n.d.).
Sources
- 1. 3-Fluoro-4-(trifluoromethoxy)benzonitrile [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 6. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile. This document is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The primary focus of this guide is the critical Sandmeyer cyanation of 3-Fluoro-4-(trifluoromethoxy)aniline, a common route to the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of 3-Fluoro-4-(trifluoromethoxy)benzonitrile is consistently low. What are the most likely causes?
A1: Low yield in a Sandmeyer reaction is a multifaceted issue often stemming from two critical stages: the diazotization of the starting aniline and the subsequent copper-catalyzed cyanation. The primary culprits are the premature decomposition of the diazonium salt and incomplete reaction.
The arenediazonium salt is a thermally unstable intermediate. Its decomposition is highly temperature-dependent. If the temperature during its formation or before the addition of the cyanide source rises prematurely, the salt will decompose, primarily to the corresponding phenol and nitrogen gas, significantly reducing the amount of intermediate available for cyanation.[1][2]
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure the diazotization (addition of sodium nitrite) is performed at 0–5 °C. Use an ice/salt bath for robust temperature management.
-
Monitor Diazotization: Confirm the complete consumption of the starting aniline. This can be checked by TLC or by a negative reaction on starch-iodide paper (indicating no excess nitrous acid).
-
Prompt Cyanation: Use the freshly prepared diazonium salt solution immediately. Do not let it warm up or stand for extended periods. The subsequent cyanation step should also be temperature-controlled, as dictated by your specific protocol, but often involves a slow warming phase.
Q2: I'm observing a significant byproduct with a mass corresponding to 3-Fluoro-4-(trifluoromethoxy)phenol. How can I prevent this?
A2: The formation of the corresponding phenol is the most common side reaction in Sandmeyer chemistry.[1] It occurs when the diazonium salt reacts with water, which acts as a nucleophile, displacing the diazonium group (N₂). This reaction is catalyzed by heat and acidic conditions.
The mechanism competes directly with the desired cyanation pathway. Minimizing the thermal decomposition of the diazonium salt before the cyanide can react is key to suppressing this byproduct.
Prevention Strategy & Protocol:
-
Minimize Water Content: While the reaction is aqueous, using highly concentrated acids (e.g., HCl or H₂SO₄) for the diazotization can reduce the activity of water.
-
Temperature is Critical: As stated in A1, maintaining a temperature below 5 °C until the cyanide is introduced is the most effective way to prevent this side reaction.
-
Control the Addition: The solution of the diazonium salt should be added slowly to the cold solution of copper(I) cyanide. This ensures that the diazonium salt encounters the cyanide nucleophile under conditions that favor the Sandmeyer reaction over hydrolysis.
The diagram below illustrates the main synthetic route versus the competing phenol side reaction.
Caption: Desired cyanation pathway vs. the competing phenol side reaction.
Q3: My post-reaction analysis (GC-MS, NMR) shows unreacted 3-Fluoro-4-(trifluoromethoxy)aniline. What went wrong?
A3: The presence of starting material indicates incomplete diazotization. This is typically due to an insufficient amount of nitrous acid (generated from sodium nitrite and a strong acid) or a reaction rate that is too slow at the maintained temperature.
Corrective Measures:
-
Stoichiometry Check: Ensure at least one full equivalent of sodium nitrite is used. A slight excess (e.g., 1.05-1.1 equivalents) is common practice to drive the reaction to completion.
-
Acid Concentration: The reaction requires a strong acid. Ensure sufficient acid is present to both protonate the aniline and react with sodium nitrite to form nitrous acid (HNO₂). Typically, 2.5-3 equivalents of acid are used.
-
Reaction Time: While keeping the temperature low, allow sufficient time for the diazotization to complete. A typical reaction time is 15-30 minutes after the addition of sodium nitrite is finished.
-
Verification: Before proceeding to the cyanation step, you can perform a spot test. A drop of the reaction mixture added to a starch-iodide solution should turn blue/black, indicating a slight excess of nitrous acid and, by extension, complete consumption of the aniline.
Q4: Is the trifluoromethoxy (-OCF₃) group stable under Sandmeyer reaction conditions?
A4: Generally, yes. The trifluoromethoxy group is known for its high metabolic and chemical stability due to the strength of the C-F bonds.[3][4] Standard Sandmeyer conditions (aqueous acid, low temperature) are not harsh enough to cause significant hydrolysis or degradation of the -OCF₃ group.
However, be aware that under very strong basic conditions or high temperatures, which are not typical for this reaction, hydrolysis of trifluoromethyl groups attached to aromatic rings can occur, though the trifluoromethoxy group is generally more robust.[5][6][7] You should not expect this to be a primary cause of low yield in a standard Sandmeyer protocol.
| Group | Stability to Hydrolysis | Conditions for Cleavage |
| -OCF₃ | High | Very strong base and/or high heat |
| -CF₃ | High | Can be hydrolyzed under certain basic conditions[5][7] |
Table 1: Relative stability of related fluorinated groups.
Workflow & Protocol Optimization
A successful synthesis relies on a validated, step-by-step process. The following workflow provides a troubleshooting framework.
Caption: Troubleshooting workflow for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
General Purification Protocol for Crude Benzonitriles
If side products are present, a robust purification strategy is necessary.
-
Workup: After the reaction is complete, quench carefully. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step.
-
Aqueous Washes:
-
Wash the organic layer with dilute HCl to remove any residual aniline.
-
Wash with a dilute base (e.g., 5% NaOH solution) to remove the acidic phenol byproduct.
-
Wash with water and then brine to remove residual salts.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product can be further purified.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be effective.[8][9]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is a powerful technique.
-
Column Chromatography: For difficult separations, silica gel chromatography is the method of choice.[9]
-
References
- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
-
Sandmeyer Reaction Mechanism . BYJU'S. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review . Journal of the Iranian Chemical Society, PMC. [Link]
-
Sandmeyer reaction . Wikipedia. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds . Freie Universität Berlin. [Link]
-
Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles . Journal of the American Chemical Society. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . Molecules, PMC. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness . Angewandte Chemie International Edition. [Link]
- US5081275A - Process for the preparation of 2-fluorobenzonitrile
-
How can I purify impure benzonitrile? . ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Ticket ID: #OCF3-CN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Pd-Catalyzed Cyanation & Process Optimization[1]
Executive Summary & Molecule Profile
Target Molecule: 3-Fluoro-4-(trifluoromethoxy)benzonitrile CAS: 886498-58-0 (and related derivatives) Core Application: Critical intermediate for kinase inhibitors and metabolic disease targets.[1] The trifluoromethoxy (-OCF₃) group acts as a lipophilic, metabolically stable bioisostere, while the nitrile (-CN) serves as a versatile handle for heterocycle formation (e.g., amidines, tetrazoles).[1]
The Challenge: The synthesis typically relies on the cyanation of 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene .[1] Users frequently report three failure modes:
-
Catalyst Deactivation: Formation of "Palladium Black" before conversion is complete.[1]
-
Hydrodehalogenation: Formation of the reduced side-product (3-fluoro-4-trifluoromethoxybenzene), stripping the bromine without adding the nitrile.[1]
-
Safety/Scale-up Issues: Managing toxic cyanide sources at high temperatures.
Standard Operating Procedure (The "Happy Path")
Do not use CuCN (Rosenmund-von Braun) for this substrate unless absolutely necessary.[1] The high temperatures (>180°C) required for electron-deficient aryl bromides often degrade the -OCF₃ moiety or cause intractable tars.[1]
Recommended Protocol: Zn(CN)₂ / Pd-Catalyzed Cyanation This method operates at lower temperatures (80–120°C) and utilizes the "slow-release" mechanism of cyanide ions from Zinc Cyanide to prevent catalyst poisoning.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Aryl Bromide | 1.0 | Substrate | Purity >98% is critical.[1][2] |
| Zn(CN)₂ | 0.6 | CN Source | 0.6 eq provides 1.2 eq of CN⁻.[1] |
| Pd₂(dba)₃ | 0.02 | Pre-catalyst | Source of Pd(0).[1] |
| dppf | 0.04 | Ligand | 1,1'-Bis(diphenylphosphino)ferrocene is robust and resists CN⁻ displacement.[1] |
| Zn Dust | 0.1 | Additive | Keeps Pd in active (0) state; scavenges O₂.[1] |
| DMF (Wet) | N/A | Solvent | DMF + 1% H₂O accelerates Zn(CN)₂ dissolution.[1] |
Step-by-Step Workflow
-
Degassing (Critical): Charge solid reagents (Ar-Br, Zn(CN)₂, Zn dust, dppf) into the reactor. Cycle Vacuum/Nitrogen 3 times.[1]
-
Catalyst Addition: Add Pd₂(dba)₃ under a positive stream of Nitrogen.[1] Do not add Pd before degassing to avoid rapid oxidation.[1]
-
Solvent Addition: Add sparged DMF (containing 1% water).
-
Reaction: Heat to 100°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Workup: Cool to RT. Quench with diluted NH₄OH or ethylenediamine (to sequester Zn/Pd).[1] Extract with MTBE.[1]
Troubleshooting Guide (Interactive)
Issue #1: "The reaction turned black immediately and conversion stalled at 30%."
Diagnosis: Catalyst Death (Aggregation).[1]
Cyanide anions are strong
Corrective Actions:
-
Check Ligand Ratio: Ensure dppf:Pd ratio is at least 2:1 (or 4:1 relative to Pd dimer).[1] Excess ligand protects the metal center.[1]
-
Switch Solvent System: If using pure DMF, the Zn(CN)₂ might be dissolving too fast (rare, but possible).[1] Conversely, if the reaction is too slow, the catalyst degrades thermally.[1]
-
Add Polymethyhydrosiloxane (PMHS): A few drops can help reactivate oxidized Pd(II) back to Pd(0).[1]
Issue #2: "I see a large peak (M-Br+H) in my LCMS."
Diagnosis: Hydrodehalogenation.[1] The oxidative addition occurred (Ar-Pd-Br formed), but instead of transmetallating with Zn-CN, the complex grabbed a proton (likely from water or solvent impurities) and reductively eliminated.[1]
Corrective Actions:
-
Water Control: While 1% water helps Zn(CN)₂ solubility, excess water promotes protonation.[1] Reduce water content to <0.5% or switch to anhydrous DMF if this side product exceeds 5%.[1]
-
Solvent Quality: DMF degrades to dimethylamine and formic acid over time.[1] Formic acid is a hydride source.[1] Use fresh, high-grade DMF.
Issue #3: "Reaction is complete, but I can't remove the Palladium from the product."
Diagnosis: Chelation.[1] The nitrile product and the fluorine atom can create a "pincer-like" environment that binds trace Pd.
Corrective Actions:
-
Scavengers: Treat the organic layer with Thiourea-functionalized silica or N-acetylcysteine at 50°C for 1 hour.[1]
-
Crystallization: The product is a solid.[1][3] Recrystallize from Heptane/IPA. The Pd usually stays in the mother liquor.
Visualizing the Logic
Workflow: Optimization Decision Tree
Caption: Decision tree for diagnosing reaction failures based on visual cues and LCMS data.
Mechanism: The Catalytic Cycle & Poisoning[4][5]
Caption: The Pd(0)/Pd(II) catalytic cycle showing the critical risk of cyanide poisoning if transmetallation is unregulated.
Frequently Asked Questions (FAQ)
Q: Can I use K₄[Fe(CN)₆] (Yellow prussiate of potash) instead of Zn(CN)₂? A: Yes, and it is often safer and greener. However, K₄[Fe(CN)₆] requires higher temperatures (120–140°C) and typically uses Pd(OAc)₂ with simple ligands.[1] For the trifluoromethoxy substrate, the Zn(CN)₂ method is generally cleaner because the lower temperature preserves the -OCF₃ group integrity.[1] If you must use the Fe source, add Na₂CO₃ (1 eq) to facilitate the transmetallation.[1]
Q: Why is "Wet DMF" recommended? I thought water kills organometallics. A: Counter-intuitively, Zn(CN)₂ is insoluble in pure anhydrous DMF.[1] A trace amount of water (1% v/v) or adding ZnBr₂ helps solubilize the zinc salt, making the cyanide available for the palladium. Too much water, however, leads to the hydrodehalogenation issue described in Ticket #2.[1]
Q: My product is an oil, but the literature says it's a solid. Why? A: The 3-Fluoro-4-(trifluoromethoxy)benzonitrile is a low-melting solid (approx. 40–50°C).[1] If it contains solvent residues (DMF/Toluene) or impurities (e.g., the debrominated side product), it will remain an oil.[1] High-vacuum drying (>4 hours) and seeding with a pure crystal is required to induce solidification.[1]
References
-
Fundamental Cyanation Methodology
-
Zn(CN)
-
Trifluoromethoxy Group Stability
-
Microwave Acceleration (Alternative)
Sources
Handling and storage of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Technical Support Center: 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Executive Technical Summary
Compound Identity:
-
Name: 3-Fluoro-4-(trifluoromethoxy)benzonitrile
-
CAS: 886498-94-8 (Note: CAS may vary by region/supplier; verify Certificate of Analysis)
-
Physical State: Typically a liquid or low-melting solid at room temperature.
-
Key Functional Groups:
-
Nitrile (-CN): Susceptible to hydrolysis, reduction, and cycloaddition.[1]
-
Trifluoromethoxy (-OCF3): Lipophilic, electron-withdrawing (inductive), generally stable but sensitive to specific metal-mediated cleavages.
-
Aromatic Fluorine (3-F): Activated for Nucleophilic Aromatic Substitution (
) due to the electron-poor nature of the ring.
-
This guide addresses the specific challenges of maintaining the integrity of this fluorinated building block and troubleshooting its reactivity in medicinal chemistry workflows.
Storage & Integrity Protocols (The "Before" Phase)
Core Directive: The primary degradation vector for benzonitriles is moisture-induced hydrolysis, while the fluorinated motifs require protection from high-energy photons and extreme Lewis acidity during storage.
Storage Decision Matrix
Figure 1: Decision matrix for receiving and storing fluorinated benzonitriles.
Critical Storage FAQs
Q: Why did my clear liquid turn yellow after 3 months? A: Yellowing typically indicates oxidation or trace hydrolysis .
-
Mechanism:[2][3][4] The nitrile group can slowly hydrolyze to the amide in the presence of atmospheric moisture. Furthermore, if the material was not stored under inert gas, trace oxidation of the aromatic ring (facilitated by the electron-withdrawing groups making the ring electrophilic) can occur.
-
Solution: Purify via short-path distillation or silica plug filtration (eluting with Hexane/EtOAc) before use in sensitive catalysis.
Q: Can I store this in a standard polyethylene (PE) bottle? A: No. Fluorinated aromatics, especially liquids, can solvate or plasticize certain polymers over time.
-
Protocol: Always use borosilicate glass with a PTFE (Teflon) lined cap . The PTFE liner prevents the aggressive fluorinated solvent nature of the compound from degrading the cap seal.
Reactivity & Troubleshooting (The "Application" Phase)
Core Directive: The most common experimental failure mode is competing Nucleophilic Aromatic Substitution (
Reactivity Pathway Logic
Figure 2: Competing reaction pathways between Nitrile functionalization and SnAr at the 3-Fluoro position.
Experimental Troubleshooting Guide
Scenario 1: "I tried to hydrolyze the nitrile to the acid using NaOH/MeOH, but I lost the fluorine atom."
-
Diagnosis: You triggered an
reaction .-
The Science:[1][5] The 3-position is activated. Although the fluorine is meta to the nitrile (a strong Electron Withdrawing Group), it is ortho to the trifluoromethoxy group. The inductive withdrawal of the -OCF3 (
) combined with the nitrile makes the ring electron-deficient enough that methoxide (MeO-) or hydroxide (HO-) can displace the fluorine at elevated temperatures.
-
-
Corrective Protocol:
-
Switch to Acidic Hydrolysis: Use
/ or . Acidic conditions suppress because the nucleophile (water) is weak. -
Mild Basic Hydrolysis: If base is required, use LiOH (less nucleophilic than NaOH in organic solvents) and keep the temperature below 40°C . Monitor by LCMS to catch the amide intermediate before pushing to the acid.
-
Scenario 2: "The Grignard addition to the nitrile failed; I got a complex mixture."
-
Diagnosis: Metal-Halogen Exchange or Ortho-Lithiation .
-
The Science:[1][5] The proton at position 2 (between the Nitrile and the Trifluoromethoxy group) and position 5 (ortho to the Fluorine) are acidified by the electron-withdrawing groups. Organolithiums or Grignards can deprotonate the ring (ortho-lithiation) or attack the C-F bond, leading to benzyne intermediates or polymerization.
-
-
Corrective Protocol:
-
Temperature Control: Perform the addition at -78°C strictly.
-
Transmetallation: Consider transmetallating your Grignard to a Knochel-type Zinc reagent or using a Turbo-Grignard (iPrMgCl·LiCl) to modulate reactivity. Zinc reagents are less basic and less likely to deprotonate the ring.
-
Scenario 3: "Is the Trifluoromethoxy (-OCF3) group stable to Palladium catalysis?"
-
Diagnosis: Generally Yes , but with caveats.
-
The Science: The
bond in the motif is strong. However, oxidative addition into the bond is possible with specialized catalysts (e.g., Ni/COD). -
Guideline: Under standard Suzuki, Buchwald, or Sonogashira conditions, the -OCF3 group is inert.
-
Warning: Avoid conditions that generate difluorophosgene . If the -OCF3 group is cleaved (rare, usually requires extreme Lewis acids like
), it releases the unstable anion, which decomposes to and (toxic gas).
-
Physical Properties & Safety Data
| Property | Value / Description | Relevance to Protocol |
| Molecular Weight | ~205.11 g/mol | Calculation of stoichiometry. |
| Boiling Point | ~80-85°C @ 1 Torr (Est.) | High vacuum required for distillation. |
| Solubility | DCM, EtOAc, THF, DMSO | Avoid protic solvents if preventing SnAr. |
| Incompatibility | Strong Bases, Strong Oxidizers | Risk of hydrolysis or ring cleavage. |
| Toxicity | Acute Tox. 4 (Oral/Dermal) | Nitriles metabolize to release cyanide in vivo. |
Safety Note: In the event of a fire, this compound will release Hydrogen Fluoride (HF) , Hydrogen Cyanide (HCN) , and Carbonyl Fluoride . Standard ABC extinguishers are insufficient; use breathing apparatus (SCBA).
References
-
Apollo Scientific. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile Product Data. Retrieved from (Search CAS: 886498-94-8).
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from .
-
BenchChem. (2025).[6] Technical Support Center: Trifluoromethyl Group Stability. Retrieved from .
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Fluorine. Retrieved from .
Sources
- 1. nbinno.com [nbinno.com]
- 2. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Optimization for 3-Fluoro-4-(trifluoromethoxy)benzonitrile Synthesis
Ticket ID: #CYN-3F4OCF3-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Pd-Loading for Cyanation of Electron-Deficient Aryl Halides[1]
Executive Summary
You are attempting to synthesize 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-88-2) via Palladium-catalyzed cyanation. This reaction typically utilizes 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene as the precursor.
The presence of the trifluoromethoxy (-OCF3) and fluoro (-F) groups makes the aryl ring electron-deficient. While this facilitates oxidative addition, it often creates a bottleneck at the transmetallation step or leads to catalyst poisoning by the cyanide source. This guide addresses the delicate balance of catalyst loading to maximize Turnover Number (TON) while minimizing cost and impurity formation.
Module 1: Catalyst Loading & Kinetics (The "Why")
The Core Challenge: Catalyst Deactivation vs. Insufficient Loading
In cyanation reactions using Zn(CN)₂, the cyanide ion is a double-edged sword. It is the reagent, but it is also a potent ligand that can saturate the Palladium center, forming unreactive species like
Optimization Strategy: Do not simply increase catalyst loading if the reaction stalls. High loading (e.g., >5 mol%) often exacerbates homocoupling side reactions without improving conversion.
Recommended Loading Matrix:
| Parameter | Standard Screening | Optimization Target | Critical Limit |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1.5 - 2.0 mol% | < 0.5 mol% (Risk of stalling) |
| Ligand (dppf/Xantphos) | 1:2 (Pd:L ratio) | 1:1.5 (Pd:L ratio) | Excess ligand can inhibit reaction |
| Zn(CN)₂ | 0.6 equiv (1.2 CN⁻) | 0.55 equiv | > 1.0 equiv (High poisoning risk) |
| Additive (Zn Dust) | 10-20 mol% | 5-10 mol% | Essential to keep Pd(0) active |
Visualizing the Decision Process
Use the following logic flow to determine if your issue is catalyst loading or reaction conditions.
Figure 1: Troubleshooting logic for stalled cyanation reactions based on visual cues.
Module 2: Troubleshooting Guides (Q&A)
Q1: My reaction initiates well but stalls at 60% conversion. Adding more catalyst mid-reaction doesn't help.[2] Why?
Root Cause: This is classic product inhibition or cyanide poisoning , not insufficient initial loading. The nitrile product (3-Fluoro-4-(trifluoromethoxy)benzonitrile) is electron-deficient and can compete for the metal center, but the more likely culprit is free cyanide ions saturating the Pd.
Resolution:
-
Do not add more Pd. It will immediately be poisoned by the excess cyanide present in the solution.
-
Solvent Switch: Ensure you are using wet DMF (1-2% water) or adding a Lewis Acid (ZnBr₂). Water helps dissolve Zn(CN)₂ slowly, keeping the concentration of free cyanide low (the "slow release" mechanism).
-
Ligand Choice: Switch to a bidentate ligand with a wide bite angle like dppf or Xantphos . These are more resistant to displacement by cyanide than monodentate phosphines like PPh₃.
Q2: I see significant homocoupling (Biaryl formation).
Root Cause: Catalyst loading is likely too high relative to the rate of transmetallation. If the oxidative addition (Ar-Pd-Br formation) is fast (facilitated by the electron-withdrawing -OCF3 group) but transmetallation with Zn(CN)₂ is slow, two Ar-Pd-Br species will disproportionate to form the biaryl homocoupler.
Resolution:
-
Reduce Pd Loading: Drop from 5 mol% to 1.5 mol%.
-
Slow Addition: Do not add the aryl halide all at once. Use a syringe pump to keep the concentration of Ar-X low relative to the cyanide source.
Q3: Why is Zinc Dust (Zn⁰) recommended in the protocol?
Mechanism: During the cycle, Pd(0) can be oxidized to inactive Pd(II) cyanides. Zn dust acts as a sacrificial reductant, regenerating the active Pd(0) species efficiently. This allows you to lower the total Pd loading while maintaining the same effective catalytic activity.
Module 3: Validated Experimental Protocol
Objective: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile with optimized catalyst economy.
Reagents:
-
Precursor: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 equiv)
-
Source: Zn(CN)₂ (0.6 equiv)
-
Catalyst: Pd₂(dba)₃ (1.0 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2.0 mol%)
-
Additive: Zn Dust (10 mol%) - Activated
-
Solvent: DMF (anhydrous) + 1% v/v Water
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and dppf in a small vial with 1 mL of DMF. Stir for 10 minutes at RT until the color changes (indicating ligation).
-
Main Setup: In a reaction vial, charge the Aryl Bromide, Zn(CN)₂, and Zn Dust.
-
Initiation: Add the remaining DMF (with 1% water) to the main vial.
-
Injection: Syringe the pre-complexed catalyst solution into the main vial.
-
Heating: Seal and heat to 100°C (internal temp). Note: Do not exceed 120°C to prevent thermal decomposition of the catalyst.
-
Monitoring: Check HPLC at 2 hours. If conversion < 50%, increase temp to 110°C.
-
Workup: Cool to RT. Quench with dilute NH₄OH (to complex zinc salts). Extract with EtOAc.[2][3]
Catalytic Cycle Visualization
Understanding the cycle helps pinpoint where the loading optimization matters (Transmetallation).
Figure 2: The catalytic cycle highlighting the Transmetallation bottleneck where catalyst poisoning occurs.
Module 4: Safety & Handling (HCN Hazards)
CRITICAL WARNING: While Zn(CN)₂ is less toxic than NaCN, it will release Hydrogen Cyanide (HCN) gas upon contact with strong acids or moisture at high temperatures.
-
pH Control: Never allow the reaction mixture or workup waste to become acidic (pH < 9). Always quench with basic solutions (NH₄OH or NaOH).
-
Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.
-
Ventilation: This reaction must be performed in a well-functioning fume hood.
References
-
Synthesis of 3-Fluoro-4-trifluoromethylbenzonitrile. Google Patents (CN101337911A).Link
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal (Yu et al., J. Org. Chem. 2011).[1][4][5]Link
-
Microwave-Promoted Pd-Catalyzed Cyanation of Aryl Triflates. Tripod (Zhang & Neumeyer, Org. Lett. 2003).[2]Link
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. ACS Publications (Organic Letters, 2015).Link
-
Zinc Cyanide Safety Data Sheet. CDH Fine Chemical.Link
Sources
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 3. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Technical Support Center: Temperature Control in 3-Fluoro-4-(trifluoromethoxy)benzonitrile Reactions
Executive Summary: The Thermal Landscape
3-Fluoro-4-(trifluoromethoxy)benzonitrile is a deceptively simple building block. Its utility in medicinal chemistry stems from the unique orthogonality of its substituents: a labile nitrile handle (-CN), a metabolically stable lipophilic anchor (-OCF₃), and a potential site for nucleophilic substitution (-F).
However, this molecule presents a thermal paradox :
-
High Activation Energy: The fluorine atom at the 3-position is meta to the strong electron-withdrawing nitrile group. Unlike 4-fluorobenzonitriles, it lacks resonance activation for Nucleophilic Aromatic Substitution (SₙAr), often tempting researchers to use excessive heat.
-
Thermal Fragility: While the trifluoromethoxy group is robust, the nitrile functionality is prone to uncontrolled hydrolysis or polymerization (runaway) at elevated temperatures, particularly in the presence of moisture or Lewis acids.
This guide replaces generic advice with specific thermal protocols to navigate this narrow operating window.
Module 1: Synthesis & Handling (Upstream Control)
Q: I am synthesizing this compound via cyanation. Why am I seeing a sudden exotherm at 140°C?
A: You are likely witnessing the "induction-runaway" cycle common in Palladium-catalyzed cyanations (e.g., using Zn(CN)₂).
-
The Mechanism: The reaction often has an induction period where the catalytic cycle (Pd⁰/Pd²⁺) establishes equilibrium. If the temperature is ramped too quickly to the setpoint (e.g., 140°C) before the catalyst is active, the accumulation of reagents leads to a sudden, rapid turnover (exotherm) once the threshold is breached.
-
The Risk: This temperature spike can degrade the -OCF₃ group (releasing toxic COF₂) or cause nitrile trimerization (forming triazines).
-
Protocol:
-
Step-Ramp: Heat to 80°C and hold for 30 minutes.
-
Check: Ensure the color changes (typically to a darker brown/red indicating active catalyst).
-
Final Ramp: Slowly ramp (1°C/min) to the final reaction temperature (120-140°C).
-
Q: What are the safe storage limits?
A:
-
Standard: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Critical Limit: Do not exceed 40°C for prolonged periods. The combination of the electron-withdrawing fluorine and OCF₃ groups makes the nitrile carbon highly electrophilic, increasing susceptibility to moisture hydrolysis even from ambient humidity.
Module 2: Functional Group Transformations (Downstream Reactions)
Q: I want to hydrolyze the nitrile to the acid, but I keep getting the amide. Should I increase the temperature?
A: Yes, but you must respect the "Hydrolysis Gate."
The hydrolysis of benzonitriles proceeds in two distinct thermal stages. The conversion of Nitrile
| Target Product | Reagent System | Temperature Window | Critical Note |
| Amide | NaOH / H₂O₂ / DMSO | 20°C - 40°C | Exothermic! Cool the addition. Higher temps lead to over-hydrolysis. |
| Carboxylic Acid | 6M H₂SO₄ or NaOH | 95°C - 105°C (Reflux) | Requires sustained heat. Do not exceed 120°C to protect the -OCF₃ ether linkage. |
Technical Insight: The -OCF₃ group is generally stable to acid/base. However, under strongly basic conditions (e.g., KOH in ethylene glycol) at temperatures >140°C, the ether linkage can cleave, resulting in the phenol (3-fluoro-4-hydroxybenzoic acid).
Q: Why is the SₙAr reaction at the 3-Fluoro position failing despite high heat?
A: You are fighting electronic deactivation.
In 3-Fluoro-4-(trifluoromethoxy)benzonitrile :
-
The -CN group is meta to the Fluorine. It exerts zero resonance activation on the C-F bond.
-
The -OCF₃ group is ortho to the Fluorine. It provides inductive activation (-I effect), but it is sterically bulky.
The Trap: Researchers often heat to >150°C to force the reaction. This causes the nitrile to degrade before the substitution occurs.
Solution:
-
Change Solvent: Switch from DMF (decomposes >150°C) to NMP or Sulfolane .
-
Temperature Cap: Cap the reaction at 140°C .
-
Catalysis: Do not rely on thermal energy alone. Use a phase transfer catalyst (e.g., 18-Crown-6 with KF) to increase the nucleophilicity of the attacking species rather than increasing the temperature.
Module 3: Troubleshooting Matrix
| Symptom | Thermal Root Cause | Corrective Action |
| Black tarry reaction mixture | Overshoot (>160°C): Nitrile polymerization or solvent (DMF) decomposition. | Reduce temp to <140°C. Switch solvent to DMAc or NMP. Use a radical inhibitor (BHT) if polymerization is suspected. |
| Low Yield in SₙAr (Recovery of SM) | Insufficient Activation: The meta-CN does not activate the F. Thermal energy alone is insufficient. | Do not increase Temp. Add a catalyst (crown ether) or switch to a stronger nucleophile. |
| Formation of Phenol (loss of OCF₃) | Base/Temp Mismatch: Strong base + T > 140°C cleaves the aryl ether. | Lower temp to 100°C. If hydrolysis is needed, switch to Acidic Hydrolysis (H₂SO₄/AcOH), which preserves OCF₃ better than bases. |
| Product is the Amide, not Acid | "The Plateau": Reaction stopped at the intermediate thermal gate (60-80°C). | The Amide |
Visualizing the Thermal Pathways
The following diagram illustrates the critical temperature checkpoints for the different reaction pathways of 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
Figure 1: Thermal Decision Gates. Blue arrows indicate safe operating windows; Red/Dashed arrows indicate thermal risks.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24884674, 3-Fluoro-4-methylbenzonitrile (Analogous reactivity). Retrieved from [Link]
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SₙAr) - Reactivity Patterns. Retrieved from [Link]
-
Chemistry Steps. Mechanism of Nitrile Hydrolysis (Acid and Base Catalyzed). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene (Comparative OCF3/SF5 activation). Retrieved from [Link]
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical work-up and purification stages of this important fluorinated building block. The trifluoromethoxy group is known for its high stability under a range of conditions, which is advantageous during a multi-step work-up procedure[1][2].
I. Standard Work-up Protocol
The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile, commonly proceeding through a Sandmeyer reaction of the corresponding aniline, requires a meticulous work-up to ensure the removal of inorganic salts, copper catalyst residues, and any unreacted starting materials or side products.[3][4]
Step-by-Step Experimental Protocol:
-
Reaction Quenching:
-
Upon completion of the cyanation reaction, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred solution of aqueous ammonia or a solution of ethylenediamine. This step is crucial for complexing with and solubilizing copper salts, which are often used as catalysts in the Sandmeyer reaction.[5]
-
Continue stirring for 30-60 minutes until the copper salts are fully dissolved. The aqueous layer will typically turn a deep blue color.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent. Common choices include ethyl acetate, diethyl ether, or toluene. The choice of solvent may depend on the polarity of the product and subsequent purification steps.
-
Perform the extraction three times to ensure complete recovery of the product from the aqueous phase. Combine the organic layers.
-
-
Aqueous Washes:
-
Wash the combined organic layers sequentially with the following solutions to remove impurities:
-
Dilute Hydrochloric Acid (1N HCl): To neutralize any remaining ammonia or ethylenediamine and remove any basic impurities.
-
Saturated Sodium Bicarbonate Solution (NaHCO₃): To neutralize any residual acid.
-
Water (H₂O): To remove any water-soluble impurities.
-
Brine (Saturated NaCl solution): To begin the drying process and break up any minor emulsions.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude 3-Fluoro-4-(trifluoromethoxy)benzonitrile can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For highly impure samples, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
II. Troubleshooting Guide
This section addresses common issues that may arise during the work-up procedure for 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
| Problem | Possible Cause | Solution |
| Persistent Emulsion During Extraction | High concentration of salts or polar byproducts. The use of chlorinated solvents can also increase the likelihood of emulsion formation. | - Add brine to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite. - If the problem persists, evaporate the organic solvent and redissolve the residue in a different, less polar extraction solvent. |
| Low Yield of Isolated Product | - Incomplete extraction from the aqueous layer. - Product loss during aqueous washes due to some water solubility. - Incomplete reaction. | - Increase the number of extractions. - Minimize the volume of aqueous washes. - Before the work-up, check the reaction completion by TLC or GC-MS. |
| Green or Blue Tinge in the Final Product | Incomplete removal of copper salts. | - Repeat the aqueous ammonia or ethylenediamine wash. - Wash the organic layer with a saturated solution of ammonium chloride. - Consider passing the crude product through a short plug of silica gel. |
| Presence of Phenolic Impurity in Final Product | Hydrolysis of the diazonium salt intermediate during the Sandmeyer reaction.[4] | - Ensure the diazotization and Sandmeyer reactions are carried out at low temperatures (0-5 °C). - The phenolic impurity can often be removed by washing the organic layer with a dilute sodium hydroxide solution during the work-up. |
III. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the Sandmeyer reaction with ammonia or ethylenediamine?
A1: The copper(I) cyanide used in the Sandmeyer reaction can form stable complexes with the resulting aryl nitrile.[5] Ammonia or ethylenediamine are strong ligands that effectively displace the nitrile from the copper, forming a water-soluble copper-amine complex, which can then be easily removed in the aqueous phase during extraction.
Q2: Is the trifluoromethoxy group stable to the acidic and basic washes during the work-up?
A2: Yes, the trifluoromethoxy group is generally very stable to both acidic and basic conditions encountered during a standard aqueous work-up.[1][2] This high stability is a key advantage of incorporating this functional group into organic molecules.
Q3: What are the key safety precautions to consider during this work-up?
A3: The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile involves several hazardous materials. It is crucial to:
-
Handle all cyanide-containing reagents and solutions in a well-ventilated fume hood.[6][7][8]
-
Wear appropriate personal protective equipment (PPE), including double gloves (nitrile), safety goggles, and a lab coat.[7][8]
-
Be aware of the instability of diazonium salts; they should be prepared in situ at low temperatures and used immediately without isolation.
-
Have a cyanide poisoning antidote kit readily available and ensure all personnel are trained in its use.
Q4: How can I confirm the purity of my final product?
A4: The purity of 3-Fluoro-4-(trifluoromethoxy)benzonitrile can be assessed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR): To confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
IV. Visualized Work-up Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Introduction: 3-Fluoro-4-(trifluoromethoxy)benzonitrile is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The presence of the fluorine and trifluoromethoxy groups imparts unique electronic properties and metabolic stability to the final products, making this intermediate highly valuable in drug discovery and materials science. This guide provides a comparative analysis of the most common synthetic routes to 3-Fluoro-4-(trifluoromethoxy)benzonitrile, offering insights into the practical considerations, scalability, and efficiency of each approach. We will delve into three primary strategies: a multi-step synthesis from a commercially available starting material, a Sandmeyer reaction from an aniline precursor, and a modern palladium-catalyzed cyanation of an aryl halide.
Strategic Approaches to Synthesis
The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability of starting materials, the desired scale of production, and the tolerance of the synthetic sequence to various functional groups.
Route 1: Multi-Step Synthesis from 2-Fluoro-1-(trifluoromethoxy)benzene
This linear synthesis builds the target molecule through a series of classical aromatic transformations, starting from the readily available 2-fluoro-1-(trifluoromethoxy)benzene. The general sequence involves nitration, reduction of the nitro group to an amine, installation of a leaving group (bromine) via diazotization and bromination, and finally, displacement of the bromide with a cyanide group.
start [label="2-Fluoro-1-(trifluoromethoxy)benzene"]; nitro [label="3-Fluoro-4-(trifluoromethoxy)nitrobenzene"]; aniline [label="3-Fluoro-4-(trifluoromethoxy)aniline"]; bromo [label="4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene"]; product [label="3-Fluoro-4-(trifluoromethoxy)benzonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> nitro [label="Nitration"]; nitro -> aniline [label="Reduction"]; aniline -> bromo [label="Sandmeyer Bromination"]; bromo -> product [label="Cyanation"]; }
Figure 1: Multi-step synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
Rationale and Key Considerations:
-
Nitration: The initial nitration of 2-fluoro-1-(trifluoromethoxy)benzene is a critical step that dictates the regiochemistry of the entire synthesis. The trifluoromethoxy group is a meta-director, while the fluorine atom is an ortho, para-director. The directing effects of these two groups work in concert to favor the formation of the desired 3-fluoro-4-(trifluoromethoxy)nitrobenzene isomer. Continuous flow nitration has been shown to be a safe and scalable method for this type of transformation, offering excellent control over reaction conditions and minimizing the formation of di-nitrated byproducts.
-
Reduction: The reduction of the nitro group to an aniline is a standard transformation that can be achieved using a variety of reagents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups. For industrial applications, catalytic hydrogenation is often preferred due to its efficiency and the generation of water as the only byproduct.
-
Bromination: The introduction of a bromine atom is typically achieved via a Sandmeyer-type reaction, where the aniline is first diazotized with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) bromide solution. This reaction is generally high-yielding and reliable.
-
Cyanation: The final step involves the displacement of the bromine atom with a cyanide group. This can be accomplished through a classical Rosenmund-von Braun reaction using copper(I) cyanide at elevated temperatures, or more modern palladium-catalyzed cyanation methods, which often proceed under milder conditions.
Route 2: Sandmeyer Reaction of 3-Fluoro-4-(trifluoromethoxy)aniline
This approach offers a more convergent synthesis, starting from the readily available 3-Fluoro-4-(trifluoromethoxy)aniline. The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines into a wide array of functional groups, including nitriles.
start [label="3-Fluoro-4-(trifluoromethoxy)aniline"]; diazonium [label="Diazonium Salt"]; product [label="3-Fluoro-4-(trifluoromethoxy)benzonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> diazonium [label="Diazotization"]; diazonium -> product [label="CuCN"]; }
Figure 2: Sandmeyer reaction for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
Rationale and Key Considerations:
-
Diazotization: The first step is the conversion of the aniline to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium intermediate.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution. The reaction proceeds via a radical mechanism and is generally efficient.
-
Safety: A significant consideration for the Sandmeyer reaction is the potential instability of the diazonium salt, which can be explosive if isolated or allowed to warm. Therefore, this reaction is almost always performed as a one-pot procedure where the diazonitrile is generated and consumed in situ. Careful temperature control is paramount. The use of highly toxic cyanide salts also necessitates stringent safety precautions.
Route 3: Palladium-Catalyzed Cyanation of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
This modern approach utilizes the power of transition-metal catalysis to directly install the nitrile group onto the aromatic ring, starting from a halogenated precursor. The Buchwald-Hartwig and other related palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their high efficiency, functional group tolerance, and generally mild reaction conditions.
start [label="4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene"]; product [label="3-Fluoro-4-(trifluoromethoxy)benzonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> product [label="Pd-Catalyst, Cyanide Source"]; }
Figure 3: Palladium-catalyzed cyanation for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
Rationale and Key Considerations:
-
Catalyst System: The success of this reaction hinges on the choice of the palladium catalyst and the supporting ligand. A variety of phosphine-based ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and XPhos, have been shown to be effective for this type of transformation. The palladium source can be a simple salt like palladium(II) acetate or a pre-catalyst.
-
Cyanide Source: Various cyanide sources can be employed, including zinc cyanide, potassium ferrocyanide, and acetone cyanohydrin. Zinc cyanide is often preferred due to its lower toxicity and good reactivity. Potassium ferrocyanide is a non-toxic and inexpensive alternative.[1]
-
Reaction Conditions: These reactions are typically carried out in aprotic polar solvents such as DMF, DMAc, or NMP at elevated temperatures. The reaction conditions are generally milder than the classical Rosenmund-von Braun reaction. The substrate, 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene, can be prepared from 3-fluoro-4-(trifluoromethoxy)aniline via a Sandmeyer bromination, as described in Route 1.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Multi-Step Synthesis | Route 2: Sandmeyer Reaction | Route 3: Palladium-Catalyzed Cyanation |
| Starting Material | 2-Fluoro-1-(trifluoromethoxy)benzene | 3-Fluoro-4-(trifluoromethoxy)aniline | 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene |
| Number of Steps | 4 | 1 (from aniline) | 1 (from aryl bromide) |
| Overall Yield | Moderate | Good to Excellent | Good to Excellent |
| Scalability | Good, amenable to flow chemistry | Good, with stringent safety controls | Excellent |
| Key Advantages | Utilizes a simple, commercially available starting material. Well-established classical reactions. | Short and convergent. High-yielding. | Mild reaction conditions. High functional group tolerance. Avoids stoichiometric copper waste. |
| Key Disadvantages | Long linear sequence. Potential for yield loss at each step. | Use of potentially explosive diazonium intermediates. Requires handling of highly toxic cyanide salts. | Cost of palladium catalyst and ligands. Requires an additional step to prepare the aryl bromide precursor. |
| Safety Considerations | Nitration can be highly exothermic. | Diazonium salts can be explosive. Use of highly toxic cyanides. | Palladium catalysts can be pyrophoric. Ligands can be air-sensitive. |
Experimental Protocols
Route 2: Sandmeyer Reaction of 3-Fluoro-4-(trifluoromethoxy)aniline
Materials:
-
3-Fluoro-4-(trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Deionized Water
-
Ice
Procedure:
-
In a well-ventilated fume hood, a solution of 3-Fluoro-4-(trifluoromethoxy)aniline in toluene and water is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Concentrated hydrochloric acid is added, and the mixture is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing with starch-iodide paper.
-
In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is slowly added to the copper(I) cyanide solution with vigorous stirring. The temperature is maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete reaction.
-
The mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, dilute sodium hydroxide solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to afford 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
Trustworthiness: This protocol is based on the well-established Sandmeyer reaction, a staple in organic synthesis for over a century.[2] The progress of the diazotization can be easily monitored, and the completion of the reaction can be confirmed by standard analytical techniques such as TLC or GC-MS. The formation of the product is visually indicated by the evolution of nitrogen gas. A similar procedure has been successfully scaled up for the production of related compounds, demonstrating its robustness.[3]
Route 3: Palladium-Catalyzed Cyanation of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Materials:
-
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc Cyanide (Zn(CN)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene, zinc cyanide, palladium(II) acetate, and dppf.
-
Add anhydrous DMF via syringe.
-
The flask is sealed, and the reaction mixture is heated to 120 °C with stirring for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of celite to remove insoluble salts.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
Trustworthiness: This protocol is based on modern, well-documented palladium-catalyzed cross-coupling methodology. The use of a pre-catalyst or a well-defined catalyst system ensures reproducibility. The reaction is generally high-yielding and tolerant of a wide range of functional groups, making it a reliable method. The progress of the reaction can be precisely monitored by chromatographic and spectroscopic methods. Numerous publications have demonstrated the reliability and broad applicability of this type of reaction.[4][5]
Conclusion
The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile can be effectively achieved through multiple synthetic strategies. The choice of the optimal route depends on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of production, and the safety infrastructure available.
-
The multi-step synthesis from 2-fluoro-1-(trifluoromethoxy)benzene is a viable option when this starting material is readily accessible and a linear synthesis is acceptable.
-
The Sandmeyer reaction of 3-fluoro-4-(trifluoromethoxy)aniline offers a more convergent and potentially higher-yielding route, provided that stringent safety protocols are in place to handle the diazonium intermediate and cyanide salts.
-
The palladium-catalyzed cyanation of 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene represents a modern, efficient, and often milder alternative, particularly suitable for large-scale production where the cost of the catalyst can be justified by the high yield and operational simplicity.
For researchers and drug development professionals, understanding the nuances of each synthetic approach is crucial for making informed decisions in the design and execution of synthetic campaigns aimed at producing novel molecules containing the valuable 3-fluoro-4-(trifluoromethoxy)benzonitrile scaffold.
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Schareina, T., Zapf, A., Mägerlein, W., Müller, N., & Beller, M. (2007). A state-of-the-art cyanation of aryl bromides: a novel and versatile copper catalyst system inspired by nature. Chemistry–A European Journal, 13(21), 6249-6254. [Link]
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Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero) aryl chlorides and bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild palladium-catalyzed cyanation of (hetero) aryl halides and triflates in aqueous media. Organic letters, 17(2), 202-205. [Link]
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Andersen, H. T., Gu, X., & Watson, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 966-969. [Link]
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ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
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NIH National Library of Medicine. (2015). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. [Link]
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University of Groningen. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. [Link]
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-
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A Comparative Guide to the Structural Elucidation of 3-Fluoro-4-(trifluoromethoxy)benzonitrile Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating physicochemical and biological properties. The 3-fluoro-4-(trifluoromethoxy)benzonitrile moiety, in particular, presents a fascinating case study. The interplay between the electron-withdrawing nitrile group, the strongly electronegative fluorine atom, and the lipophilic, metabolically stable trifluoromethoxy group creates a unique electronic and conformational profile.[1] Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design, predicting intermolecular interactions, and engineering novel materials.
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 3-fluoro-4-(trifluoromethoxy)benzonitrile derivatives, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare the performance of X-ray crystallography with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute atomic arrangement of a crystalline solid in three-dimensional space.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and, from that, a precise molecular structure, including bond lengths, bond angles, and intermolecular interactions.[3] For novel 3-fluoro-4-(trifluoromethoxy)benzonitrile derivatives, this technique offers unparalleled insight into their solid-state conformation and packing.
Causality in Experimental Design: Why X-ray Crystallography?
The choice of X-ray crystallography is dictated by the need for unambiguous structural data. While other techniques provide valuable information about connectivity and electronic environment, only crystallography can reveal the precise spatial arrangement of atoms, which is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how minor structural changes, such as the position of the fluorine atom, affect the overall molecular shape and its interaction with a biological target.
-
Polymorph Screening: Identifying different crystalline forms of the same compound, which can have profound implications for solubility, stability, and bioavailability in pharmaceutical applications.
-
Crystal Engineering: Designing materials with specific properties based on predictable intermolecular interactions, such as π-π stacking or halogen bonding, which are directly observable in the crystal structure.[1]
The presence of the trifluoromethoxy group, while beneficial for the molecule's properties, can introduce challenges in crystallization and structure refinement due to potential rotational disorder. However, overcoming these challenges yields invaluable information.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience.
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For small organic molecules like 3-fluoro-4-(trifluoromethoxy)benzonitrile derivatives, several techniques can be employed.[4]
Step-by-Step Crystal Growth Protocol:
-
Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[4]
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap containing a small hole or with parafilm punctured by a needle to allow for slow evaporation.[4]
-
Place the vial in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a good solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble but which is miscible with the good solvent).
-
Over time, the poor solvent will diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution to room temperature or below.
-
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection.
Data Collection and Refinement Workflow:
-
Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[2]
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[3]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Software such as SHELXS is commonly used for this step.
-
Structure Refinement: The initial model is refined against the experimental data using software like SHELXL.[5][6] This involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using tools like PLATON to check for geometric consistency, missed symmetry, and other potential errors.[7]
Experimental Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow from compound synthesis to final crystal structure determination.
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, a comprehensive characterization of 3-fluoro-4-(trifluoromethoxy)benzonitrile derivatives relies on a suite of analytical techniques. Each method offers unique insights, and their combined application provides a more complete picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and electronic environment of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8]
-
Strengths:
-
Provides detailed information about the chemical environment of fluorine, carbon, and hydrogen atoms.
-
¹H-¹⁹F and ¹³C-¹⁹F coupling constants can help establish through-bond connectivity.
-
Solution-state NMR can provide insights into the conformational dynamics of the molecule in solution.
-
It is a non-destructive technique.[9]
-
-
Limitations:
-
Does not provide information about the three-dimensional arrangement of molecules in the solid state.
-
Can be challenging to interpret for complex molecules with overlapping signals.
-
Provides an average structure in solution, which may differ from the solid-state conformation.
-
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.
-
Strengths:
-
Provides highly accurate molecular weight determination, confirming the elemental composition.
-
Fragmentation patterns can help to identify structural motifs and confirm the presence of the trifluoromethoxy group.[10]
-
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
-
-
Limitations:
-
Does not provide information about the stereochemistry or the three-dimensional structure.
-
Fragmentation can sometimes be complex and difficult to interpret without reference spectra.
-
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), can be used to predict molecular geometries, electronic properties, and even crystal structures.
-
Strengths:
-
Can predict the most stable conformation of a molecule in the gas phase or in solution.
-
Crystal structure prediction (CSP) algorithms can generate plausible crystal packing arrangements, which can be useful if single crystals are difficult to obtain.[11][12]
-
Can be used to calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.
-
-
Limitations:
-
The accuracy of the predictions is highly dependent on the level of theory and the basis set used.
-
CSP is computationally expensive and may not always predict the experimentally observed crystal structure.
-
Predictions must be validated by experimental data.
-
Performance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Primary Information | 3D atomic arrangement, bond lengths/angles, packing | Atomic connectivity, electronic environment | Molecular weight, elemental formula, fragmentation | Predicted geometry, electronic properties |
| Sample Phase | Solid (single crystal) | Solution | Solid/Solution | In silico |
| Definitive Structure | Yes | No | No | No |
| Stereochemistry | Absolute | Relative (sometimes) | No | Can be modeled |
| Intermolecular Data | Yes | No (indirectly via NOE) | No | Can be modeled |
| Key Advantage | Unambiguous 3D structure | Detailed electronic and connectivity data | High sensitivity and accurate mass | Predictive power, complements experiment |
| Key Limitation | Requires high-quality single crystals | No solid-state packing information | No 3D structural information | Requires experimental validation |
A Comparative Overview of Structural Elucidation Techniques
Caption: Comparing the primary contributions of different analytical techniques.
Conclusion
The structural elucidation of 3-fluoro-4-(trifluoromethoxy)benzonitrile derivatives is a critical task for advancing their application in pharmaceuticals and material science. While a suite of analytical techniques including NMR, mass spectrometry, and computational modeling provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of these molecules. The detailed insights into solid-state conformation and intermolecular interactions afforded by crystallography are indispensable for understanding structure-property relationships and for the rational design of new chemical entities. This guide provides researchers with a framework for approaching the structural characterization of these important fluorinated compounds, emphasizing the synergistic use of multiple analytical techniques with X-ray crystallography as the ultimate arbiter of structure.
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Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. Retrieved from [Link]
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University of Illinois. (2004, January 25). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Retrieved from [Link]
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UCL Discovery. (2018, December 6). A Practical Guide to the Design of Molecular Crystals. UCL Discovery. Retrieved from [Link]
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University of Kentucky. (1997, November 1). SHELXTL Software Reference Manual. University of Kentucky. Retrieved from [Link]
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-
ResearchGate. (2017, October 18). (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. Retrieved from [Link]
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A Comparative Guide to Validated Analytical Methods for 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
3-Fluoro-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitrile group, a fluorine atom, and a trifluoromethoxy group, imparts desirable properties such as enhanced metabolic stability, bioavailability, and lipophilicity to active pharmaceutical ingredients (APIs).[1] As a critical building block in the synthesis of complex molecules, ensuring the identity, purity, and quality of 3-Fluoro-4-(trifluoromethoxy)benzonitrile is paramount. This necessitates the development and validation of robust analytical methods.
This guide provides a comparative overview of the principal analytical methodologies for the quantitative determination and quality control of 3-Fluoro-4-(trifluoromethoxy)benzonitrile. We will delve into the theoretical underpinnings and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The presented protocols are model systems, grounded in established practices for similar fluorinated aromatic compounds, and are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is contingent on a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix. For 3-Fluoro-4-(trifluoromethoxy)benzonitrile, its aromatic structure, moderate polarity, and expected thermal stability make it amenable to several analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Stability
HPLC, particularly in its reversed-phase mode, is often the method of choice for the analysis of non-volatile and thermally labile pharmaceutical compounds.[4] Its high resolving power allows for the separation of the main component from closely related impurities and degradation products, making it ideal for purity assays and stability-indicating studies.[5][6][7]
Scientific Rationale: The separation in reversed-phase HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The trifluoromethoxy and fluoro substituents on the benzonitrile ring increase its hydrophobicity, leading to good retention on a C18 column. The nitrile group provides a chromophore suitable for UV detection.
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
For analytes that are volatile and thermally stable, Gas Chromatography offers excellent separation efficiency and sensitivity.[8] 3-Fluoro-4-(trifluoromethoxy)benzonitrile, with a molecular weight of 205.11 g/mol , is sufficiently volatile for GC analysis. This method is particularly adept at detecting and quantifying residual solvents and volatile synthetic byproducts.
Scientific Rationale: In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the carrier gas (mobile phase) and a stationary phase coated on the column wall. The choice of a mid-polarity column, such as one containing phenyl and methyl polysiloxane, provides a good balance of dispersive and dipole-dipole interactions for separating aromatic isomers and related substances. A Flame Ionization Detector (FID) is generally suitable due to its high sensitivity to organic compounds.
UV-Vis Spectrophotometry: A Simple and Rapid Assay
UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[9] The benzonitrile core of the target molecule contains a chromophore that absorbs in the UV region, making this technique suitable for concentration determination in pure samples or simple mixtures.
Scientific Rationale: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. The aromatic ring system in 3-Fluoro-4-(trifluoromethoxy)benzonitrile gives rise to π → π* electronic transitions, resulting in a characteristic UV absorbance spectrum.[10]
Performance Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of each analytical method for the analysis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile, based on typical validation data for analogous compounds.[11][12]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Specificity | High (Separates impurities) | High (Separates volatile impurities) | Moderate to Low (Interference from absorbing impurities) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | ~0.3 µg/mL |
| Robustness | High | Moderate | High |
Detailed Experimental Protocols
The following are model protocols and require optimization and validation for specific applications and instrumentation.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to quantify 3-Fluoro-4-(trifluoromethoxy)benzonitrile and separate it from potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The use of a buffer like trifluoroacetic acid (0.1%) can improve peak shape.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-Fluoro-4-(trifluoromethoxy)benzonitrile reference standard and dissolve in 100 mL of mobile phase.[11]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1 - 20 µg/mL).
-
Sample Solution: Accurately weigh a suitable amount of the test sample and dissolve in the mobile phase to obtain a theoretical concentration of 10 µg/mL.
-
Protocol 2: Gas Chromatography (GC) Method for Purity and Volatile Impurities
This method is suitable for determining the purity of 3-Fluoro-4-(trifluoromethoxy)benzonitrile and quantifying any volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: AT-210 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness.[8]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[8]
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Fluoro-4-(trifluoromethoxy)benzonitrile reference standard and dissolve in 100 mL of dichloromethane.
-
Working Standard Solutions: Prepare dilutions from the stock solution as needed.
-
Sample Solution: Dissolve a known amount of the sample in dichloromethane to a concentration within the calibration range.
-
Protocol 3: UV-Vis Spectrophotometric Assay
This is a rapid method for determining the concentration of 3-Fluoro-4-(trifluoromethoxy)benzonitrile in a pure sample.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Methanol or Ethanol (UV grade).
-
Procedure:
-
Determine λmax: Prepare a dilute solution of 3-Fluoro-4-(trifluoromethoxy)benzonitrile in the chosen solvent and scan the UV spectrum from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standard solutions of the reference compound in the solvent, with concentrations bracketing the expected sample concentration.
-
Prepare Sample Solution: Prepare a solution of the test sample in the same solvent with a concentration that falls within the range of the calibration standards.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve.
-
Conclusion and Recommendations
The selection of an appropriate analytical method for 3-Fluoro-4-(trifluoromethoxy)benzonitrile is dictated by the specific analytical objective.
-
For comprehensive purity analysis, impurity profiling, and stability studies, a validated stability-indicating HPLC method is the most authoritative and trustworthy choice. Its ability to separate a wide range of potential impurities and degradation products is unmatched.
-
GC is a highly valuable complementary technique, particularly for the detection of residual solvents and volatile starting materials that may not be amenable to HPLC analysis.
-
UV-Vis spectrophotometry, while lacking specificity, serves as a rapid and economical tool for routine assays of the pure substance where the impurity profile is well-characterized and known not to interfere.
Ultimately, a combination of these methods, particularly HPLC and GC, will provide the most complete analytical characterization of 3-Fluoro-4-(trifluoromethoxy)benzonitrile, ensuring its quality and suitability for its intended use in pharmaceutical and other high-stakes applications. The protocols provided herein serve as a robust foundation for the development and validation of methods tailored to specific laboratory and regulatory requirements.
References
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Rizk, M., Attia, A. K., Mohamed, H. Y., & Elshahed, M. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2). [Link]
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Filist, M., & Kurdziel, K. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]
- Google Patents. (2009). CN101337911A - Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile.
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Liu, G., Gu, J., & Wang, M. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2388. [Link]
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Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. [Link]
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Shah, D. A., Suthar, K. B., Baldania, S. L., Chhalotiya, U. K., & Bhatt, K. K. (2012). Stability-Indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Indian Journal of Pharmaceutical Sciences, 74(4), 337-343. [Link]
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S. M. A. K. Azad, M. A., M. A. H. M., & M. A. M. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, 2(3), 1-10. [Link]
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U.S. Food and Drug Administration. (n.d.). 3.2.S.4.3 Validation of Analytical Procedures. [Link]
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Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]
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El-Gindy, A., El-Yazby, F., & Maher, M. M. (2013). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 51(8), 755-765. [Link]
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Chan, C. C., Lee, Y. C., & Lam, H. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
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MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile. [Link]
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Sversut, R. A., do Amaral, M. S., Baroni, A. C. D. M., Rodrigues, P. O., Rosa, A. M., Gerlin, M. C. G., ... & Kassab, N. M. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 6(7), 2125-2133. [Link]
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Therapeutic Goods Administration. (2005). guidance for the validation of pharmaceutical quality control analytical methods. [Link]
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Reddy, G. S., Reddy, P. P., & Reddy, G. O. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. [Link]
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Eng, J. (2013). Spectroscopic Techniques. SciSpace. [Link]
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Gandhimathi, M., Kumar, S. S., & Ravi, T. K. (2014). Development and validation of RP-HPLC and HPTLC methods for the simultaneous estimation of lawsone and its metabolites. World Journal of Pharmaceutical Research, 3(6), 726-734. [Link]
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Harvey, D. (2021). 10: Spectroscopic Methods. Chemistry LibreTexts. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Fluoro-4-(trifluoromethoxy)benzonitrile: A Guide for the Modern Laboratory
In the fast-paced environment of pharmaceutical and agrochemical research, the synthesis and application of novel fluorinated compounds are paramount to innovation. 3-Fluoro-4-(trifluoromethoxy)benzonitrile, a key building block prized for its ability to enhance metabolic stability and bioavailability in active pharmaceutical ingredients, is one such compound.[1] However, its unique chemical properties necessitate a thorough understanding of its handling and, critically, its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Fluoro-4-(trifluoromethoxy)benzonitrile, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before any disposal protocol can be implemented, a clear understanding of the compound's inherent risks is essential. 3-Fluoro-4-(trifluoromethoxy)benzonitrile is classified as a hazardous substance, and its disposal is regulated. While specific toxicity data for this compound is not extensively published, the hazards can be inferred from its structural motifs: a benzonitrile core and a trifluoromethoxy group.
Benzonitriles can be toxic, and upon combustion or reaction with strong acids, they may produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[2] The trifluoromethoxy group imparts high thermal stability, a characteristic of many fluorinated organic compounds.[3][4] This stability means that specialized disposal methods are required to ensure complete destruction.
Based on data for analogous compounds, 3-Fluoro-4-(trifluoromethoxy)benzonitrile should be considered:
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 886498-94-8 | MySkinRecipes[1] |
| Molecular Formula | C₈H₃F₄NO | MySkinRecipes[1] |
| Molecular Weight | 205.11 g/mol | MySkinRecipes[1] |
| Appearance | Solid | Sigma-Aldrich (for a similar compound) |
| Storage | 2-8°C, dry | MySkinRecipes[1] |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of 3-Fluoro-4-(trifluoromethoxy)benzonitrile is a multi-step process that begins with proper segregation and ends with verified destruction by a licensed facility.
Caption: Disposal Workflow Diagram
Part 1: Preparation and Segregation
Step 1: Personal Protective Equipment (PPE)
Before handling 3-Fluoro-4-(trifluoromethoxy)benzonitrile, ensure you are wearing the appropriate PPE. Given that aromatic and halogenated hydrocarbons can degrade many common glove materials, selecting the correct PPE is your first line of defense.[2]
-
Gloves: Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Lab Coat: A standard laboratory coat should be worn and buttoned. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Unused or expired 3-Fluoro-4-(trifluoromethoxy)benzonitrile, as well as grossly contaminated items (e.g., weigh boats, filter paper), should be placed in a dedicated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container.
-
Sharps: Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container.
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Fluoro-4-(trifluoromethoxy)benzonitrile"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
Part 2: Spill Management
In the event of a spill, immediate and appropriate action is required.
Small Spills (less than 5 grams in a fume hood):
-
Alert colleagues in the immediate area.
-
Ensure proper ventilation.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area by wiping with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills (greater than 5 grams or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Restrict access to the spill area.
-
If safe to do so, increase ventilation by opening a fume hood sash. Do not attempt to clean up a large spill without proper training and equipment.
Part 3: Final Disposal
Step 5: Temporary Storage
Waste containers should be stored in a designated, secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] The storage area should be cool, dry, and well-ventilated.
Step 6: Professional Disposal
The ultimate disposal of 3-Fluoro-4-(trifluoromethoxy)benzonitrile must be carried out by a licensed hazardous waste disposal company. This is not a compound that can be neutralized or disposed of through standard laboratory drains.
-
RCRA Waste Code: While not explicitly listed, based on its properties as a toxic organic nitrile, it may fall under the F005 list for spent non-halogenated solvents (if in solution with listed solvents) or be classified based on its characteristics.[9] Always consult with your EHS department for the correct waste code designation.
-
Incineration: High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds.[10] The high temperatures are necessary to break the strong carbon-fluorine bonds.[4]
-
Landfill: Disposal in a hazardous waste landfill is a less preferable but potential option, guided by EPA regulations for PFAS-containing materials.[11][12]
Decontamination Procedures
Thorough decontamination of laboratory equipment and surfaces is essential after handling 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
-
Initial Wipe-Down: Using a disposable cloth or paper towel, wipe down all surfaces and equipment with a suitable solvent, such as isopropanol, to dissolve and remove the bulk of the compound.
-
Wash: Wash the surfaces and equipment with a laboratory-grade detergent and warm water.
-
Rinse: Rinse thoroughly with deionized water.
-
Disposal of Cleaning Materials: All disposable materials used for decontamination must be placed in the designated solid hazardous waste container.
By adhering to these rigorous procedures, researchers can continue to leverage the valuable properties of 3-Fluoro-4-(trifluoromethoxy)benzonitrile while upholding the highest standards of laboratory safety and environmental responsibility.
References
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- International Labour Organization & World Health Organiz
- Plastics Europe. (n.d.). Guide for the Safe Handling of Fluoropolymer Resins.
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A Senior Application Scientist's Guide to Handling 3-Fluoro-4-(trifluoromethoxy)benzonitrile
As researchers and drug development professionals, our work with novel chemical entities is foundational to innovation. Compounds like 3-Fluoro-4-(trifluoromethoxy)benzonitrile are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, largely due to their unique electronic and lipophilic properties.[1][2] However, the same reactivity that makes this compound useful also necessitates a rigorous and informed approach to safety. This guide provides essential, field-proven protocols for handling this substance, ensuring both personal safety and the integrity of your research. The procedures outlined here are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.
Hazard Assessment: Understanding the Risks
The primary hazards associated with 3-Fluoro-4-(trifluoromethoxy)benzonitrile stem from its classification as a substituted benzonitrile. The nitrile functional group (-C≡N) is of particular concern, as many organic nitriles can be metabolized to release cyanide, leading to symptoms of cytotoxic hypoxia.[3][4] Therefore, exposure through any route—inhalation, skin absorption, or ingestion—must be strictly avoided.[3][4][5] The compound is also expected to cause significant skin and eye irritation.[5][6][7]
| Hazard Classification | Description | GHS Statements (Anticipated) |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[6][7][8][9] | H301/H302 |
| Acute Toxicity (Dermal) | Harmful or toxic in contact with skin.[6][7][8][9] | H311/H312 |
| Acute Toxicity (Inhalation) | Harmful or toxic if inhaled.[6][7][8][9] | H331/H332 |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6][7][8] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6][7][8] | H319 |
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE is your most critical line of defense. Do not merely wear PPE; use it as part of a systematic process to isolate yourself from the hazard.
PPE Requirements by Task
| Task | Minimum Required PPE |
| Transporting a closed container | Safety glasses, lab coat, closed-toe shoes. |
| Weighing solid material | Chemical splash goggles, face shield, lab coat, double-layered nitrile gloves.[10][11] |
| Preparing solutions / Transfers | Chemical splash goggles, face shield, lab coat, chemical-resistant apron, double-layered nitrile gloves.[10][11] |
| Post-experiment cleanup | Chemical splash goggles, lab coat, double-layered nitrile gloves. |
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On) Sequence:
-
Lab Coat: Select a properly fitting coat and fasten all buttons.
-
Eye and Face Protection: Put on chemical splash goggles that meet ANSI Z.87.1 standards.[10] If there is a significant splash risk, add a face shield over the goggles.[10][11]
-
Gloves: Don the first pair of nitrile gloves. Select a second, larger pair and wear them over the first. This double-gloving technique provides robust protection against potential tears and rapid chemical permeation.[10] Ensure the outer glove cuff is pulled over the cuff of your lab coat.
Doffing (Taking Off) Sequence - Critical for avoiding contamination
-
Outer Gloves: Grasp the outside of one outer glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand.
-
Inner Gloves & Second Outer Glove: Slide the fingers of your now-ungloved hand under the wrist of the remaining outer glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield and Goggles: Remove by handling the head strap, not the front.
-
Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and store it appropriately.
-
Hand Washing: Wash your hands thoroughly with soap and water.[7][8]
Safe Handling & Operational Workflow
All manipulations of 3-Fluoro-4-(trifluoromethoxy)benzonitrile, including weighing and solution preparation, must be performed within a certified chemical fume hood to control exposure to dust or vapors.[8][12] Ensure an eyewash station and safety shower are immediately accessible.[8]
Caption: Workflow for safely handling toxic nitrile compounds.
Emergency Procedures & Decontamination
Immediate and correct action is vital in any exposure scenario.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5] Seek immediate medical attention.[3][5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air at once.[3][4][6] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth.[3][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][6][8] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
-
Small Spill: Alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[3][14] Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[14][15] Decontaminate the area with a suitable solvent followed by soap and water.
Waste Disposal Plan
All waste generated from handling 3-Fluoro-4-(trifluoromethoxy)benzonitrile is considered hazardous waste and must be disposed of accordingly.[3]
-
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and any other contaminated disposable materials must be placed in a clearly labeled, sealed container for solid hazardous chemical waste.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from contaminated glassware, must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.
-
Container Disposal: The empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the container according to your institution's specific procedures for empty hazardous material containers.[7][8][9]
By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your scientific work.
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Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
